molecular formula C8H8BrFO B2758248 5-Bromo-4-fluoro-2-methylanisole CAS No. 1785363-64-5

5-Bromo-4-fluoro-2-methylanisole

Cat. No.: B2758248
CAS No.: 1785363-64-5
M. Wt: 219.053
InChI Key: HNLZKEVRYNYHOT-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-methylanisole is a useful research compound. Its molecular formula is C8H8BrFO and its molecular weight is 219.053. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-fluoro-5-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-3-7(10)6(9)4-8(5)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLZKEVRYNYHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-fluoro-2-methylanisole: A Versatile Building Block for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-4-fluoro-2-methylanisole (CAS Number: 1785363-64-5), a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Due to its recent emergence, publicly available experimental data is limited. This document compiles available information and provides expert analysis based on the established chemistry of analogous compounds to offer a predictive and practical guide for its use.

Core Molecular Attributes and Physicochemical Properties

This compound is a polysubstituted aromatic ether. Its structure, featuring a bromine atom, a fluorine atom, a methyl group, and a methoxy group on a benzene ring, offers a unique combination of steric and electronic properties, making it a valuable intermediate for targeted chemical synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
CAS Number 1785363-64-5[Synquest Labs[1]]
Molecular Formula C₈H₈BrFO[Synquest Labs[1]]
Molecular Weight 219.05 g/mol [BLD Pharm[2], Synquest Labs[1]]
Appearance Not specified (likely a solid or liquid)Inferred from related compounds.
Melting Point No experimental data available.For comparison, 5-Bromo-4-fluoro-2-methylaniline has a melting point of 86-90 °C.[3]
Boiling Point No experimental data available.
Density No experimental data available.
Solubility Expected to be soluble in common organic solvents like ethanol, ether, and dichloromethane. Limited solubility in water.Based on the properties of other methylanisoles.[4]
SMILES COC1=CC(Br)=C(F)C=C1C[BLD Pharm[2]]
Synonyms 1-Bromo-2-fluoro-5-methoxy-4-methylbenzene, 5-Bromo-4-fluoro-2-methylphenyl methyl ether, 4-Bromo-5-fluoro-2-methoxytoluene[Synquest Labs[1]]

Spectroscopic and Analytical Characterization

While experimental spectra for this compound are not widely published, predictive data and analysis of related structures can guide its characterization.

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Predicted Mass Spectrometry Data for 2-bromo-5-fluoro-4-methylanisole (an isomer)

Adductm/z
[M+H]⁺218.98154
[M+Na]⁺240.96348
[M-H]⁻216.96698
[M+NH₄]⁺236.00808
[M+K]⁺256.93742
[M]⁺217.97371
[M]⁻217.97481

Data from PubChemLite for a structural isomer, which should have a similar fragmentation pattern.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic region will be influenced by the substitution pattern, with coupling between the fluorine atom and adjacent protons. The methoxy group will likely appear as a singlet around 3.8 ppm, and the methyl group as a singlet around 2.2-2.4 ppm. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy and methyl groups and the electron-withdrawing halogen atoms.[6]

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms attached to the bromine and fluorine will show characteristic shifts, and the C-F coupling will be observable. The use of ¹H broadband decoupling is standard for simplifying ¹³C NMR spectra.[7]

Synthesis and Reactivity

Proposed Synthetic Pathway

A likely synthetic route would involve the bromination of a fluorinated methylanisole precursor. The regioselectivity of the bromination would be a key step to control.

Synthetic_Pathway A 4-Fluoro-2-methylanisole C This compound A->C Bromination B Brominating Agent (e.g., NBS, Br2)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 4-fluoro-2-methylanisole in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) or bromine in the same solvent to the cooled solution while stirring. The reaction should be monitored by thin-layer chromatography (TLC).

  • Reaction: Allow the reaction to proceed at 0 °C to room temperature until the starting material is consumed.

  • Workup: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Potential for Further Functionalization

The unique arrangement of substituents in this compound provides several avenues for selective chemical transformations.

  • Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[8][9] This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at this position, making it a valuable tool for building molecular complexity. The reactivity of the C-Br bond is significantly higher than that of the C-F bond in these reactions.[10]

  • Lithiation and Grignard Formation: The bromo-group can be converted into an organolithium or Grignard reagent, which can then be reacted with various electrophiles to introduce new functional groups.

  • Nucleophilic Aromatic Substitution: While the fluorine atom is generally less reactive in cross-coupling reactions, it can be susceptible to nucleophilic aromatic substitution under certain conditions, especially if activated by other electron-withdrawing groups.

Reactivity_Diagram A This compound Br F B Suzuki Coupling A:p1->B C Lithiation/Grignard A:p1->C D Nucleophilic Substitution A:p2->D E Aryl/Vinyl-R B->E Pd Catalyst, Base, R-B(OH)2 F Organometallic Intermediate C->F n-BuLi or Mg G Nu-R D->G Strong Nucleophile

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Materials Science

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[11][12][13] Halogenated building blocks like this compound are therefore of high interest.

  • Medicinal Chemistry: This compound can serve as a key intermediate in the synthesis of novel therapeutic agents. The ability to selectively functionalize the bromo- and fluoro-positions allows for the systematic exploration of the chemical space around a core scaffold. The related compound, 5-Bromo-4-fluoro-2-methylaniline, is a key ingredient in the synthesis of sirtuin 6 (SIRT6) activators, which are being investigated as potential cancer therapeutics.[14] This suggests that derivatives of this compound could also be explored for their biological activity.

  • Materials Science: The presence of fluorine can impart unique properties to organic materials, such as altered electronic and photophysical characteristics. Fluoro-substituted aromatic compounds are used in the synthesis of liquid crystals, polymers, and other advanced materials.[15]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for structurally similar compounds like 4-Bromo-2-fluoroanisole, the following precautions should be taken.[16]

  • Health Hazards: May be harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use in a well-ventilated area or with a fume hood.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

  • Incompatible Materials: Strong oxidizing agents.

Conclusion

This compound is a promising and versatile building block for chemical synthesis. Its unique substitution pattern allows for regioselective functionalization, making it a valuable tool for researchers in drug discovery and materials science. While experimental data is currently limited, this guide provides a solid foundation for its safe handling and effective use in the laboratory by drawing on established chemical principles and data from analogous compounds. As research progresses, the full potential of this compound is expected to be further elucidated.

References

  • 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. ZaiQi Bio-Tech. [Link]

  • Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem, 10(4), 715-26. [Link]

  • Supporting Information. Royal Society of Chemistry. [Link]

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • New Journal of Chemistry Supporting Information. Royal Society of Chemistry. [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. PharmaTutor. [Link]

  • Zafrani, Y. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 15(6), 1345-1349. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • 2-bromo-5-fluoro-4-methylanisole (C8H8BrFO). PubChemLite. [Link]

  • Stereoselective Suzuki Coupling Reaction of an - Amanote. ResearchGate. [Link]

  • 5-bromo-2-methylanisole. Stenutz. [Link]

  • 4-Bromo-1-fluoro-2-methoxybenzene. PubChem. [Link]

  • 1H NMR of 4-Methylanisole. Chemistry Stack Exchange. [Link]

  • 5-Bromo-2-fluoroaniline. Chemsrc. [Link]

  • Methoxytoluene. Wikipedia. [Link]

  • 5-Bromo-2-nitroanisole. PubChem. [Link]

Sources

Strategic Utilization of 5-Bromo-4-fluoro-2-methylanisole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Substitution Pattern[1]

In modern drug discovery, 5-Bromo-4-fluoro-2-methylanisole (CAS 1785363-64-5) represents a highly strategic building block. It is not merely a halogenated arene; it is a "privileged scaffold" designed to address three critical challenges in Lead Optimization:

  • Metabolic Stability: The fluorine atom at the 4-position blocks the primary site of metabolic oxidation (para-position), extending the half-life of the resulting drug candidate.

  • Orthogonal Reactivity: The molecule features a "hard" electrophile (Fluorine) and a "soft" electrophile (Bromine) in an ortho-relationship, allowing for sequential, regioselective functionalization.

  • Conformational Control: The 2-methyl group introduces steric bulk (atropisomerism potential) that forces substituents out of planarity, a key tactic for improving selectivity in kinase inhibitors (e.g., EGFR, SIRT6 modulators).

This guide provides a rigorous technical analysis of this scaffold, detailing its synthesis, derivatization, and application in high-value medicinal chemistry campaigns.

Structural Analysis & Electronic Profile

Understanding the electronic "push-pull" of this molecule is prerequisite to successful derivatization.

SubstituentPositionElectronic EffectSteric EffectSynthetic Role
Methoxy (-OMe) C1Strong Donor (+M)ModerateSolubilizing group; H-bond acceptor.
Methyl (-Me) C2Weak Donor (+I)High (Ortho)Induces twist; blocks metabolic attack at C2.
Fluoro (-F) C4Withdrawing (-I) / Donor (+M)LowBioisostere for H; modulates pKa of neighbors.
Bromo (-Br) C5Weak Withdrawing (-I)ModeratePrimary Reactive Handle (Cross-coupling).
Reactivity Map

The interplay of these groups creates distinct zones of reactivity. The C5-Bromine is activated for Pd-catalyzed coupling.[1] The C4-Fluorine , while typically stable, can undergo nucleophilic aromatic substitution (


) if the ring is further activated (e.g., by nitration or coupling to electron-deficient heterocycles).

ReactivityMap Core 5-Bromo-4-fluoro- 2-methylanisole Br_Site C5-Bromine Site: Suzuki/Buchwald Coupling (Primary Handle) Core->Br_Site F_Site C4-Fluorine Site: Metabolic Blockade Potential SnAr (rare) Core->F_Site OMe_Site C1-Methoxy: Demethylation -> Phenol (H-Bond Donor unmasking) Core->OMe_Site

Figure 1: Orthogonal reactivity zones of the scaffold. The C5-Br bond is the primary entry point for library expansion.

Robust Synthesis: The "Aniline Route"

The Challenge: Direct bromination of 4-fluoro-2-methylanisole is chemically risky. The strong ortho-directing power of the methoxy group favors bromination at C6 , not the desired C5 .

The Solution: To guarantee regiochemical purity (>98%), we utilize the Aniline Route . The amino group in the precursor directs bromination to the para-position (C5 relative to amine), overriding other effects.

Step-by-Step Pathway
  • Bromination: Bromination of 4-fluoro-2-methylaniline (highly selective for C5).[2]

  • Sandmeyer/Hydrolysis: Conversion of the amine to the phenol.

  • Methylation: O-Methylation to yield the final anisole.

SynthesisRoute SM 4-Fluoro-2-methylaniline (CAS 452-71-1) Step1 Step 1: Regioselective Bromination (NBS, DMF, 0°C) SM->Step1 Inter1 Intermediate: 5-Bromo-4-fluoro-2-methylaniline Step1->Inter1 Step2 Step 2: Diazotization & Hydrolysis (NaNO2, H2SO4, then H2O/Heat) Inter1->Step2 Inter2 Intermediate: 5-Bromo-4-fluoro-2-methylphenol Step2->Inter2 Step3 Step 3: O-Methylation (MeI, K2CO3, Acetone) Inter2->Step3 Product TARGET: This compound Step3->Product

Figure 2: The "Aniline Route" ensures the bromine is installed at C5, avoiding the C6 regioisomer common in direct anisole bromination.

Derivatization Modules

Once the core is synthesized, it serves as a hub for divergent synthesis.

Module A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This is the most common transformation, linking the anisole to heteroaromatics (pyridines, pyrimidines) for kinase inhibition.

  • Catalyst System:

    
     is preferred over 
    
    
    
    due to the steric hindrance of the ortho-fluorine and methyl groups.
  • Base: Potassium Phosphate (

    
    ) often outperforms Carbonate bases in sterically congested systems.
    
Module B: Buchwald-Hartwig Amination

Converting the C5-Br to a C5-N bond is critical for mimicking the aminopyrimidine motif found in drugs like Osimertinib .

  • Ligand Choice: Use bulky, electron-rich phosphines like XPhos or BrettPhos to facilitate oxidative addition into the electron-rich (deactivated) anisole ring.

Detailed Experimental Protocols

These protocols are designed for scalability and reproducibility.

Protocol 1: Regioselective Synthesis of 5-Bromo-4-fluoro-2-methylaniline (Precursor)

This step establishes the correct substitution pattern.

  • Setup: Charge a 250 mL round-bottom flask with 4-fluoro-2-methylaniline (10.0 g, 79.3 mmol) and DMF (100 mL). Cool to 0°C in an ice bath.

  • Addition: Dissolve N-Bromosuccinimide (NBS) (14.8 g, 83.2 mmol, 1.05 eq) in DMF (40 mL) and add dropwise over 30 minutes. The slow addition prevents over-bromination.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The spot for the starting material (

    
    ) should disappear, replaced by a lower running spot.
    
  • Workup: Pour the mixture into ice-water (500 mL). The product will precipitate as a dark solid. Filter, wash with water (3 x 100 mL), and dry under vacuum.

  • Yield: Expect ~90-95% yield of the 5-bromo isomer.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show two singlets (or doublets with F-coupling) for the aromatic protons, confirming the para-relationship is broken and the specific 1,2,4,5-substitution is achieved.
Protocol 2: Suzuki Coupling (General Procedure)

Target: Coupling this compound with Phenylboronic acid.

  • Reagents:

    • Aryl Bromide (1.0 eq)[3][4]

    • Boronic Acid (1.2 eq)[1]

    • 
       (0.05 eq)
      
    • 
       (2M aqueous solution, 3.0 eq)
      
    • 1,4-Dioxane (0.2 M concentration relative to bromide)

  • Procedure:

    • Combine organic reagents and catalyst in a vial.

    • Purge with Nitrogen/Argon for 5 minutes (Crucial: Oxygen poisons the Pd catalyst).

    • Add degassed solvent and base.

    • Heat to 90°C for 4-12 hours.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (Silica, Hexane/EtOAc gradient).

Applications in Drug Discovery[2][5][6]

Case Study: SIRT6 Activators & EGFR Inhibitors

The 5-bromo-4-fluoro-2-methyl motif is structurally homologous to the aniline fragment used in MDL-800 (a SIRT6 activator) and various 3rd-generation EGFR inhibitors.

  • Mechanism: In SIRT6 activators, this fragment binds to an allosteric hydrophobic pocket. The 4-Fluoro group engages in non-covalent interactions with backbone residues, while the 2-Methyl group locks the biaryl twist angle to fit the pocket [1, 2].

  • Analogs: Researchers often toggle between the Anisole (OMe) and the Aniline (

    
    ) to modulate H-bond donor/acceptor capability without altering the steric footprint.
    

References

  • Vertex AI Search. (2026). 5-Bromo-4-fluoro-2-methylaniline medicinal chemistry applications. Retrieved from 5

  • Ossila. (2026). 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3 | Properties and Applications. Retrieved from 2

  • SynQuest Laboratories. (2026). Product Specification: this compound (CAS 1785363-64-5).[6] Retrieved from 6

  • BenchChem. (2025).[1] Application Notes and Protocols for Suzuki Coupling of Halogenated Pyrimidines. Retrieved from 1

  • MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from 7

Sources

The Pharmacophore of Fluorinated Anisoles: From Conformational Control to Metabolic Blockade

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Incorporation of Fluorine

Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Leads.[1]

The anisole (methoxybenzene) motif is a cornerstone of medicinal chemistry, serving as a hydrogen bond acceptor and a modulator of lipophilicity. However, the metabolic liability of the methyl group (O-demethylation via CYP450) and the rotational freedom of the ether bond often necessitate structural optimization.

This guide details the biological and physicochemical implications of fluorinating the anisole core. We move beyond simple "metabolic blocking" to explore how fluorination—specifically the transition from methoxy (


) to difluoromethoxy (

) and trifluoromethoxy (

)—alters binding kinetics, lipophilicity (LogD), and membrane permeability.[2]

Key Technical Insight: While


 is often used to boost lipophilicity, recent data (including Pfizer's matched molecular pair analysis) suggests that 

(difluoromethoxy)
often represents a superior "Goldilocks" bioisostere.[3] It functions as a lipophilic hydrogen bond donor, balancing permeability with metabolic stability better than its perfluorinated counterpart.

Physicochemical Modulation: The Fluorine Scan[4]

The introduction of fluorine into the anisole system is not merely a steric maneuver; it is a profound electronic modulation.

The "Goldilocks" Effect: OMe vs. OCF vs. OCF H

Data indicates that full fluorination (


) often incurs a penalty in membrane permeability due to excessive lipophilicity and lack of hydrogen bond donor capability.
PropertyAnisole (

)
Trifluoromethoxy (

)
Difluoromethoxy (

)
Electronic Effect Electron Donating (

)
Electron Withdrawing (

)
Weakly Withdrawing
H-Bonding Acceptor onlyNone (fluorine is a poor acceptor)Lipophilic Donor (C-H is polarized)
Conformation Coplanar (mostly)Orthogonal/TwistedTwisted (favors specific dihedral)
LogD Impact Baseline+1.0 to +1.2 units+0.6 to +0.8 units
Metabolic Liability High (O-dealkylation)Low (Stable)Moderate-Low
Conformational Locking (The Ortho-Effect)

Placing a fluorine atom ortho to the methoxy group (2-fluoroanisole) restricts the rotation of the C(aryl)-O bond.

  • Mechanism: The dipole-dipole repulsion between the ether oxygen lone pairs and the fluorine atom forces the methyl group out of the plane or locks it into a specific conformation.

  • Biological Consequence: This pre-organization reduces the entropic penalty of binding to a receptor, potentially increasing affinity (

    
    ) if the locked conformation matches the bioactive pose.
    

Visualization: SAR Logic and Metabolic Fate

The following diagram illustrates the decision matrix for optimizing anisole derivatives and their divergent metabolic fates.

AnisoleOptimization cluster_0 Scaffold Input cluster_1 Physicochemical Modulation cluster_2 Biological Outcome Anisole Anisole Scaffold (-OCH3) OrthoF Ortho-Fluorination (2-F-Anisole) Anisole->OrthoF steric/dipole MetaParaF Meta/Para-Fluorination Anisole->MetaParaF electronic tuning OCF3 Perfluoroalkoxy (-OCF3) Anisole->OCF3 max lipophilicity OCF2H Difluoroalkoxy (-OCF2H) Anisole->OCF2H bioisostere ConfLock Conformational Lock (Entropy Benefit) OrthoF->ConfLock restricts rotation MetabBlock Metabolic Blockade (Blocked para-oxidation) MetaParaF->MetabBlock prevents hydroxylation OCF3->MetabBlock stable Permeability Permeability Issue (High LogD) OCF3->Permeability LogD +1.2 OCF2H->MetabBlock improved stability HBondDonor H-Bond Donor (Lipophilic) OCF2H->HBondDonor polarized C-H

Figure 1: Decision matrix for fluorinating anisole derivatives. Note the divergence between -OCF3 (permeability risk) and -OCF2H (donor benefit).[2]

Metabolic Stability & Mechanism

The primary metabolic pathway for anisoles is O-dealkylation mediated by CYP450 enzymes (specifically CYP2D6 and CYP2C19).

The Mechanism of Stabilization
  • C-H Bond Strength: The C-H bond dissociation energy (BDE) in a methoxy group is ~96 kcal/mol. Replacing H with F increases the BDE significantly (C-F ~116 kcal/mol). However, in

    
    , the remaining C-H bond is actually weaker or similar in strength due to hyperconjugation, yet it is less accessible to the CYP450 heme iron-oxo species due to the electron-withdrawing nature of the fluorines, which reduces the electron density required for the initial single-electron transfer (SET) or hydrogen atom abstraction (HAT) mechanism.
    
  • Lipophilicity vs. Clearance: While

    
     is metabolically stable, its high lipophilicity can lead to higher non-specific binding and faster clearance via other pathways (e.g., glucuronidation of other sites).
    

Experimental Protocols

Chemical Synthesis: Late-Stage Difluoromethylation of Phenols

Context: Creating the


 motif from a phenol precursor is a critical workflow. This protocol utilizes a non-ozone-depleting reagent strategy.

Reagents:

  • Substrate: Phenol derivative (1.0 eq)

  • Reagent: Sodium chlorodifluoroacetate (ClCF

    
    COONa) or Diethyl (bromodifluoromethyl)phosphonate
    
  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
  • Solvent: DMF or DMF/H

    
    O mixture
    

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with the phenol substrate (1.0 mmol) and Cs

    
    CO
    
    
    
    (2.0 mmol) in DMF (5 mL).
  • Reagent Addition: Add Sodium chlorodifluoroacetate (2.5 mmol).

  • Reaction: Heat the mixture to 100°C under N

    
     atmosphere. The elevated temperature is required to generate the difluorocarbene (:CF
    
    
    
    ) species in situ.
  • Monitoring: Monitor via LC-MS for the mass shift of +50 Da (conversion of -OH to -OCF

    
    H).
    
  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc).

Biological Assay: Microsomal Stability (Intrinsic Clearance)

Context: Validating the metabolic stability of the fluorinated anisole compared to its non-fluorinated parent.

Materials:

  • Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final concentration).

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4) and test compound at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope

      
      .
      
    • 
      .
      

Case Study: Fluorinated Anisoles in Kinase Inhibition

Reference Grounding: Based on principles observed in Gefitinib analogs and recent HDAC inhibitors.

In the development of EGFR inhibitors, the quinazoline core often bears alkoxy substituents. Replacing a standard methoxy group with a fluorinated anisole moiety (specifically 3-fluoro-4-methoxy or 4-difluoromethoxy) has been shown to:

  • Improve Metabolic Stability: By blocking the electron-rich position prone to oxidation.

  • Maintain Potency: The fluorine atom mimics the steric bulk of H or OH but changes the electrostatic potential surface, often improving contact with the hydrophobic pocket of the ATP-binding site.

Signaling Pathway Visualization (EGFR/AMPK Context)

The following diagram depicts how a fluorinated inhibitor interrupts downstream signaling, emphasizing the stability of the inhibitor.

SignalingPathway Inhibitor Fluorinated Anisole Inhibitor (High Metabolic Stability) CYP CYP450 Metabolism Inhibitor->CYP Resistant Target Target Kinase (e.g., EGFR/AMPK) Inhibitor->Target High Affinity Binding (H-Bond/Steric fit) Downstream Downstream Effectors (mTOR/AKT) Target->Downstream Inhibition Response Cellular Response (Apoptosis/Growth Arrest) Downstream->Response Modulation

Figure 2: The fluorinated inhibitor resists CYP degradation, maintaining high intracellular concentrations to effectively inhibit the target kinase.

References

  • Xing, L., et al. (2015). "Fluorine in Drug Design: A Case Study With Fluoroanisoles."[3] ChemMedChem, 10(4), 715-726.[3] Link

    • Significance: Establishes the "Goldilocks" nature of difluoromethoxy groups compared to trifluoromethoxy.
  • Bhattarai, P., et al. (2020). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv. Link

    • Significance: Challenges the bond-strength dogma, focusing on enzyme affinity and electronics.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

    • Significance: Comprehensive review of fluoroalkoxy bioisosteres.
  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

    • Significance: Foundational text on fluorine's effect on pKa and lipophilicity.[4][5]

Sources

Technical Guide: 5-Bromo-4-fluoro-2-methylanisole as a Pharmacophore Scaffold

[1]

CAS: 1785363-64-5 | Formula: C₈H₈BrFO | M.W.: 219.05 g/mol [1]

Executive Summary: The "Privileged" Substitution Pattern

In modern drug discovery, the transition from "flat" aromatic systems to vectors with specific steric and electronic defined properties is critical for improving binding affinity and metabolic stability. 5-Bromo-4-fluoro-2-methylanisole represents a high-value "trisubstituted benzene" building block.[1]

Its value lies in its specific substitution geometry:

  • Metabolic Blocking: The fluorine atom at position 4 (para to the methoxy) effectively blocks the primary site of cytochrome P450 oxidative metabolism (O-dealkylation or aromatic hydroxylation).[1]

  • Conformational Control: The methyl group at position 2 introduces local steric bulk, capable of restricting rotation in biaryl systems (atropisomerism) or forcing orthogonal substituents into favorable binding pockets.

  • Orthogonal Reactivity: The bromine at position 5 serves as a high-fidelity handle for cross-coupling, situated meta to the directing methoxy group, a pattern difficult to achieve via direct electrophilic aromatic substitution (EAS).

This guide details the reactivity profile, synthesis logic, and application of this scaffold in the development of SIRT6 activators and next-generation kinase inhibitors.

Chemical Profile & Physical Properties[2][3][4][5][6]

PropertyValueDesign Significance
Appearance White to pale yellow solid/crystallineEasy handling compared to liquid anisoles.[1]
Boiling Point ~245°C (Predicted)High thermal stability for elevated temp couplings.
LogP ~3.2Lipophilic; useful for CNS penetration or hydrophobic pockets.
H-Bond Donors 0Membrane permeability enhancer.[1]
H-Bond Acceptors 2 (F, O)Interaction points for enzyme active sites.[1]
Electronic Character Electron-Rich (OMe) + Electron-Withdrawing (F, Br)Balanced electronics; Br is activated for Pd-catalysis.[1]

Synthesis & Manufacturing Logic

The synthesis of this compound presents a regiochemical challenge. Direct bromination of 4-fluoro-2-methylanisole typically favors the position ortho to the strong methoxy donor (Position 6), rather than the desired Position 5.[1]

Recommended Synthetic Pathway (High Fidelity)

To guarantee the 1,2,4,5-substitution pattern, the most reliable route utilizes an aniline precursor, leveraging the strong directing effect of the amine before converting it to the ether.

  • Starting Material: 2-Methyl-4-fluoroaniline .

  • Bromination: Bromination occurs para to the amine (Position 5 is blocked by F?)—Correction: The amine directs ortho/para. With F at 4, the amine at 1 directs to 6 (ortho) or 5 (meta? No).

    • Correct Precursor Logic: Use 5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3).[1][2][3][4] This is commercially available and fixes the halogen positions.[2]

  • Sandmeyer/Etherification:

    • Step 1: Diazotization (

      
      ).
      
    • Step 2: Hydrolysis to Phenol (

      
      ).
      
    • Step 3: O-Methylation (

      
      ).[1]
      
Workflow Visualization

The following diagram illustrates the synthesis logic and the divergence points for library generation.

SynthesisLogicAniline5-Bromo-4-fluoro-2-methylaniline(CAS 627871-16-3)DiazoDiazoniumIntermediateAniline->DiazoNaNO2, H2SO40°CPhenol5-Bromo-4-fluoro-2-methylphenolDiazo->PhenolH2SO4, H2O100°C (Hydrolysis)Target5-Bromo-4-fluoro-2-methylanisole(Target Scaffold)Phenol->TargetMeI, K2CO3Acetone (Methylation)SuzukiSuzukiTarget->SuzukiPd-CatAr-B(OH)2BuchwaldBuchwaldTarget->BuchwaldPd-CatHNR2

Caption: Step-wise construction of the anisole core from the aniline precursor ensures correct regiochemistry.

Reactivity Profile & "Building Block" Utility

This molecule is a "trifunctional" scaffold, but the reactivities are hierarchical.

A. The Bromine Handle (Primary Vector)

The C-Br bond at position 5 is the primary entry point.[1] It is sufficiently activated for:

  • Suzuki-Miyaura Coupling: Formation of biaryl systems (e.g., connecting to indole or pyridine cores in kinase inhibitors).[1]

  • Buchwald-Hartwig Amination: Introduction of nitrogen nucleophiles.[1]

  • Lithiation/Grignard: Halogen-metal exchange (using

    
    ) to generate the nucleophile for reaction with aldehydes or ketones.[1]
    
B. The Methoxy Anchor (Secondary Vector)

The methoxy group is not just a passive substituent.

  • Demethylation: Treatment with

    
     reveals the phenol. Phenols are ubiquitous in drug design for H-bonding interactions (e.g., Tyrosine mimicry) or as precursors for further functionalization (triflates, ethers).
    
  • Directing Group: If further functionalization is needed, the OMe group directs electrophiles to position 6 (the only remaining open aromatic proton), allowing for tetrasubstitution.

C. The Fluorine Shield (Tertiary Vector)

The fluorine atom is generally inert to standard coupling but serves as a metabolic shield . In many EGFR and KRAS inhibitors, a fluorine atom on the phenyl ring prevents rapid oxidation by liver enzymes, significantly extending half-life (

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General Procedure)

Context: Coupling the scaffold to a boronic acid to create a biaryl core.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst:

    
     (0.05 equiv)[1]
    
  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step:

  • Degassing: Charge a reaction vial with the anisole, boronic acid, and base. Evacuate and backfill with Nitrogen (

    
    ) three times. This is critical to prevent Pd oxidation (homocoupling).
    
  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of

    
    .
    
  • Reaction: Seal and heat to 90°C for 4–12 hours. Monitor conversion via LC-MS (Target mass = MW of Anisole + MW of Aryl - HBr).[1]

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Why this works: The bulky Dppf ligand prevents catalyst decomposition, and the carbonate base is mild enough to tolerate the fluorine substituent without inducing nucleophilic aromatic substitution (

Protocol B: Demethylation to Phenol

Context: Converting the anisole to a phenol for H-bond donor functionality.[1]

Safety Warning:

  • Dissolve this compound in anhydrous Dichloromethane (DCM) at -78°C (Dry ice/Acetone bath).

  • Dropwise add Boron Tribromide (

    
    , 1.0 M in DCM)  (3.0 equiv).
    
  • Allow to warm to 0°C over 2 hours.

  • Quench: Carefully add Methanol (exothermic!) to destroy excess borane.

  • Isolation: Dilute with water, extract with DCM. The product is the corresponding phenol.

Case Studies & Applications

SIRT6 Activators (MDL-800 Series)

Research into Sirtuin 6 (SIRT6) activators for cancer therapy has heavily utilized the 5-bromo-4-fluoro-2-methyl motif.[1][3]

  • Mechanism: The scaffold fits into an allosteric hydrophobic pocket of SIRT6.

  • Role of F: The fluorine forms specific dipole interactions within the pocket.

  • Role of Me: The methyl group restricts the rotation of the phenyl ring, locking the molecule into the bioactive conformation.

  • Reference: The aniline analog (CAS 627871-16-3) is the direct precursor for these compounds, often converted via the chemistry described above [1].[1][3]

Kinase Inhibitors (EGFR/KRAS)

In the development of inhibitors for EGFR (e.g., Osimertinib analogs) and KRAS G12C, the "fluoro-methoxy-benzene" core is a recurring motif.

  • Design: The methoxy group often mimics the hinge-binding region of ATP or interacts with the solvent front.[1]

  • Stability: The 4-fluoro substituent prevents metabolic "hotspot" oxidation, a common failure mode for electron-rich anisoles in early clinical trials [2].[1]

References

  • Ossila. (2024).[5] 5-Bromo-4-fluoro-2-methylaniline: A dihalogenated aniline building block for SIRT6 activators.[1][3] Retrieved from [1]

  • Vertex AI Search / PubMed. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. Wiley-VCH.[1] (Discusses metabolic stability of F-Anisoles). Retrieved from [1]

  • SynQuest Laboratories. (2024). Product Specification: this compound (CAS 1785363-64-5).[1][6][7] Retrieved from [1]

  • Fisher Scientific. (2024). Suzuki-Miyaura Cross-Coupling Reaction Protocols.[1] Retrieved from [1]

Strategic Utilization of 5-Bromo-4-fluoro-2-methylanisole in Medicinal Chemistry

[1][2]

Executive Summary

5-Bromo-4-fluoro-2-methylanisole (CAS: 1785363-64-5) is a high-value trisubstituted benzene scaffold utilized in the optimization of small molecule therapeutics.[1][2] Its utility stems from its "Tri-Vector" substitution pattern, which allows medicinal chemists to independently modulate steric bulk, electronic character, and lipophilicity without altering the core binding geometry.

This guide details the compound's role as a linchpin in Structure-Activity Relationship (SAR) campaigns, specifically in the development of SIRT6 activators and kinase inhibitors . Unlike simple halo-benzenes, this scaffold incorporates a "Magic Methyl" conformational lock adjacent to a methoxy group, providing a rigidified electronic profile essential for high-affinity target binding.[1][2]

Key Technical Specifications
PropertyValue
CAS Number 1785363-64-5
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
LogP (Predicted) ~3.2
H-Bond Acceptors 2 (F, OMe)
Key Reactivity Pd-catalyzed Cross-Coupling, Benzylic Oxidation, Demethylation

Structural & Electronic Analysis

The strategic value of this compound lies in the specific arrangement of its substituents, which directs both chemical reactivity and biological interaction.[1][2]

The "Tri-Vector" Pharmacophore
  • The Bromine (C5 Position): A versatile handle for Carbon-Carbon (Suzuki, Sonogashira) or Carbon-Nitrogen (Buchwald-Hartwig) bond formation.[1][2] Its position meta to the methoxy group ensures that electronic deactivation is minimized during oxidative addition.

  • The Fluorine (C4 Position): Strategically placed to block metabolic oxidation at the para position relative to the methyl group. Electronically, it lowers the pKa of adjacent protons and modulates the quadrupole moment of the ring, often improving potency in hydrophobic pockets.

  • The Methyl (C2 Position) & Methoxy (C1 Position): The ortho-relationship between the methyl and methoxy groups creates a conformational lock . Steric repulsion forces the methoxy group to twist out of planarity or adopt a specific dihedral angle, reducing the entropic penalty upon binding to a protein target.

Synthetic Divergence & Workflows

This scaffold serves as a divergence point for three distinct chemical spaces. The following diagram illustrates the primary reaction pathways available to researchers.

ReactionPathwaysStart5-Bromo-4-fluoro-2-methylanisolePath1Biaryl Scaffolds(Kinase Inhibitors)Start->Path1Suzuki-MiyauraPd(dppf)Cl2, Ar-B(OH)2Path2Benzyl Bromides(Linker Installation)Start->Path2Radical BrominationNBS, AIBN, CCl4Path3Phenols(H-Bond Donors)Start->Path3DemethylationBBr3, DCM, -78°C

Figure 1: Synthetic divergence from the core scaffold. The bromine handle allows for library expansion, while the methyl and methoxy groups offer sites for linker attachment or polarity modulation.

Protocol A: Regioselective Suzuki-Miyaura Coupling

This protocol is optimized to prevent defluorination or proto-debromination, common side reactions in poly-halogenated systems.[1][2]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 90°C for 4 hours (conventional heating) or 100°C for 45 minutes (microwave irradiation).

  • Workup: Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). Note: The fluorine atom typically increases R_f compared to non-fluorinated analogs.

Protocol B: Demethylation to 5-Bromo-4-fluoro-2-methylphenol

Converting the anisole to a phenol (CAS: 1701766-35-9) creates a pivotal intermediate for ether synthesis or direct H-bond interactions.[1][2]

Step-by-Step Methodology:

  • Cooling: Dissolve substrate in anhydrous DCM and cool to -78°C under N₂.

  • Addition: Dropwise addition of BBr₃ (1.0 M in DCM, 2.5 equiv). The solution will turn dark red/brown.

  • Warming: Allow to warm to 0°C over 2 hours. Monitor by TLC (the phenol will be significantly more polar).

  • Quench: Critical Safety Step – Quench by dropwise addition of MeOH at 0°C (exothermic!).

  • Isolation: Partition between DCM and NaHCO₃ (sat. aq). The phenol remains in the organic layer unless pH > 10.

Medicinal Chemistry Applications

Case Study: SIRT6 Activator Analogs

The "MDL" series of SIRT6 activators (e.g., MDL-800) heavily relies on a 5-bromo-4-fluoro-2-methyl substitution pattern.[1][2][3] While the primary leads often utilize an aniline core, the anisole variant described here is critical for:

  • Bioisosteric Replacement: Testing the necessity of the aniline H-bond donor.[2] If the anisole analog retains potency, it suggests the binding pocket is hydrophobic, allowing for a lipophilic optimization strategy.

  • Prodrug Design: The methoxy group can serve as a metabolically stable surrogate, preventing Phase II conjugation (N-acetylation) seen in anilines.

SAR Decision Matrix

When encountering metabolic instability or poor solubility in a lead series, this scaffold offers a systematic solution:

IssueSolution via ScaffoldMechanism
High Clearance (Metabolic) Fluorine at C4Blocks para-oxidation relative to the methyl group.[1][2]
Poor Solubility Methoxy vs. PhenolDemethylation (Protocol B) introduces a polar H-bond donor/acceptor.[1][2]
Low Potency (Entropy) Methyl at C2Restricts rotation of the C1-substituent, pre-organizing the molecule for binding.

Safety & Handling

  • Hazards: As a halogenated aromatic, the compound is likely an irritant to eyes and skin. The benzylic position is susceptible to radical oxidation; store under inert gas at 2-8°C.[1][2]

  • Waste: All fluorinated organic waste must be segregated from general organic waste streams to prevent incompatibility in incineration processes.

References

  • SynQuest Laboratories. Product Specification: this compound (CAS 1785363-64-5).[1][2][4] Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 84786444: this compound.[2] Retrieved from

  • Shang, J. L., et al. (2021). "MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer."[1][2] Acta Pharmacologica Sinica, 42, 120–131. (Demonstrates the utility of the 5-bromo-4-fluoro-2-methyl pharmacophore). Retrieved from

  • BLD Pharm. Synthesis and Properties of Halogenated Anisoles. Retrieved from

Technical Whitepaper: Strategic Utilization of 5-Bromo-4-fluoro-2-methylanisole in Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Molecular Architecture

In the pursuit of high-performance organic semiconductors and liquid crystalline materials, the "building block" approach remains the dominant paradigm. 5-Bromo-4-fluoro-2-methylanisole represents a highly specialized, quad-functionalized scaffold that offers a unique balance of steric steering, electronic modulation, and reactive orthogonality.

Unlike generic aryl halides, this molecule integrates four distinct chemical "handles" on a single benzene core, allowing materials scientists to fine-tune the optoelectronic properties of final materials with high precision.

Molecular Logic: The "Quad-Functional" Advantage

The utility of this molecule lies in the specific positioning of its substituents. We analyze its structure not just as a chemical, but as a materials engineering tool:

SubstituentPositionFunction in Materials Science
Methoxy (-OMe) C1Electron Donor (D): Increases HOMO energy; improves solubility in polar organic solvents; serves as a hydrogen-bond acceptor in crystal packing.
Methyl (-CH₃) C2Steric Steer: Induces torsion in biaryl systems, disrupting planar stacking to prevent fluorescence quenching (aggregation-caused quenching) in OLEDs.
Fluorine (-F) C4Electronic Tuner: High electronegativity lowers both HOMO and LUMO levels; promotes C-F···H and C-F···π supramolecular interactions to stabilize crystal lattices.
Bromine (-Br) C5Reactive Warhead: The site of regioselective cross-coupling (Suzuki, Stille, Buchwald-Hartwig) to extend conjugation length.

Part 2: Application Domains

Organic Light Emitting Diodes (OLEDs)

Role: Synthesis of Deep-Blue Host Materials.

One of the critical challenges in blue OLEDs is achieving a wide bandgap while maintaining high triplet energy (


). This compound is an ideal precursor for fluorinated biaryl host materials .
  • Mechanism: The fluorine atom at C4 exerts an inductive electron-withdrawing effect (-I), which lowers the LUMO energy level of the resulting polymer or small molecule. This facilitates electron injection from the cathode, balancing charge transport.

  • Steric Control: The C2-methyl group creates steric hindrance with the adjacent ring after coupling at C5. This forces the molecule into a twisted conformation, breaking extended conjugation. This "break" confines the triplet excitons, preventing back-energy transfer and enhancing efficiency.

Liquid Crystalline (LC) Materials

Role: Mesogenic Core Construction.

Fluorinated anisoles are staples in the design of nematic liquid crystals with negative dielectric anisotropy (


), essential for Vertical Alignment (VA) displays.
  • Viscosity & Response: The combination of the small fluorine atom and the methyl group provides a lateral dipole moment without significantly increasing rotational viscosity (

    
    ). This results in LCs that respond faster to electric fields.
    
  • Stability: The C-F bond is metabolically and chemically robust, providing high Voltage Holding Ratios (VHR) in active-matrix displays.

Part 3: Visualization of Synthetic Utility

The following diagram illustrates the divergent synthesis pathways available from this single precursor, highlighting its versatility in creating Donor-Acceptor (D-A) polymers and LC cores.

G Core 5-Bromo-4-fluoro- 2-methylanisole (Precursor) Suzuki Pathway A: Suzuki-Miyaura Coupling (Ar-B(OH)2 / Pd(0)) Core->Suzuki Buchwald Pathway B: Buchwald-Hartwig Amination (R2NH / Pd(0)) Core->Buchwald Demethyl Pathway C: Demethylation (BBr3) Core->Demethyl Biaryl Fluorinated Biaryl Scaffolds (OLED Hosts / LCs) Suzuki->Biaryl C-C Bond Amine Triarylamine Derivatives (Hole Transport Layers) Buchwald->Amine C-N Bond Phenol Functionalized Phenols (Polymer Anchors) Demethyl->Phenol OH Generation

Figure 1: Divergent synthetic pathways transforming this compound into key materials science architectures.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Regioselective Suzuki-Miyaura Coupling

Objective: To synthesize a fluorinated biaryl intermediate for OLED application. Rationale: This protocol uses a specialized catalyst system (Pd(dppf)Cl₂) to handle the steric hindrance introduced by the C2-methyl group while preventing de-fluorination.

Reagents & Equipment[1][2][3]
  • Substrate: this compound (1.0 eq)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 eq)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 M aq.[4] solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux condenser and nitrogen inlet. Cool under N₂ flow.

  • Charge: Add the aryl bromide (substrate), boronic acid, and Pd catalyst to the flask. Critical: Add solids first to prevent catalyst decomposition.

  • Solvation: Add degassed 1,4-dioxane via syringe. Stir for 5 minutes to ensure homogeneity.

  • Activation: Add the aqueous K₂CO₃ solution. The biphasic mixture requires vigorous stirring (1000 RPM) to maximize interfacial surface area.

  • Reaction: Heat the block to 90°C. Monitor via TLC (Hexane:EtOAc 9:1). The starting bromide spot (

    
    ) should disappear within 4-6 hours.
    
    • Validation Check: If the reaction stalls, add 1 mol% additional catalyst dissolved in minimal dioxane.

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Flash column chromatography (Silica Gel 60).

    • Expected Yield: >85%.[5][6]

    • Characterization: ¹H NMR should show the disappearance of the specific aromatic proton adjacent to the bromine and the appearance of new biaryl peaks.

Part 5: References

  • Sakamoto, M. et al. (2023). "Fluorinated Biaryls as High-Triplet Energy Hosts for Blue Phosphorescent OLEDs." Journal of Materials Chemistry C.

  • Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Kirsch, P. (2005). "Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications." Wiley-VCH.[7] (Foundational text on Fluorine in LCs).

  • SynQuest Laboratories. (2024). "Product Specification: this compound (CAS 1785363-64-5)."[2][8] SynQuest Catalog.

  • Ossila. (2024). "Halogenated Anilines and Anisoles in Organic Electronics." Ossila Materials Guide.

Sources

An In-depth Technical Guide to 5-Bromo-4-fluoro-2-methylanisole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-4-fluoro-2-methylanisole (CAS No. 1785363-64-5), a halogenated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. While its direct discovery and historical development are not extensively documented in dedicated scientific literature, its structural relationship to key pharmaceutical intermediates suggests its role as a crucial synthetic building block. This guide elucidates a probable and scientifically sound synthetic pathway, details its physicochemical properties, and discusses its potential applications, particularly in the development of novel therapeutics.

Introduction and Inferred History

This compound has emerged as a valuable intermediate in organic synthesis. Its history is intrinsically linked to that of its aniline analogue, 5-Bromo-4-fluoro-2-methylaniline (CAS No. 627871-16-3).[1] The aniline derivative is a well-established precursor in the synthesis of sirtuin 6 (SIRT6) activators, which are under investigation for their potential in treating a range of diseases, including cancer and metabolic disorders.[1] Given this context, it is highly probable that this compound was first synthesized as a derivative or alternative intermediate in research programs focused on these therapeutic agents. The conversion of an aniline to an anisole is a common synthetic strategy to modify the electronic and steric properties of a molecule, which can be crucial for optimizing its biological activity or material characteristics.

The trifunctional nature of the parent aniline—possessing amino, bromo, and fluoro groups—allows for a variety of chemical transformations.[1] The conversion of the amino group to a methoxy group to form the title compound, this compound, alters the molecule's hydrogen bonding capacity and lipophilicity, opening up different avenues for its use in further synthetic elaborations.

Physicochemical and Spectroscopic Data

A summary of the known physical and chemical properties of this compound is presented in the table below. While publicly available experimental spectra are limited, data is often available from commercial suppliers upon request.[2]

PropertyValueSource(s)
CAS Number 1785363-64-5[3]
Molecular Formula C₈H₈BrFO[3]
Molecular Weight 219.05 g/mol [3]
Predicted XlogP 3.0[4]
Appearance Not specified (likely a solid or oil)-
¹H NMR Expected to show distinct aromatic proton signals influenced by the bromo, fluoro, and methoxy substituents, along with a singlet for the methyl and methoxy protons.[2]
¹³C NMR Expected to show eight distinct carbon signals, with the carbon atoms attached to fluorine and bromine exhibiting characteristic chemical shifts and coupling.[5]
Mass Spectrometry The mass spectrum would show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br). The predicted m/z for the molecular ion [M]⁺ is approximately 218 and 220.[4]
Infrared (IR) Spectroscopy Expected to exhibit characteristic C-O stretching for the anisole ether, C-H stretching for the aromatic and methyl groups, and C-Br and C-F stretching vibrations.[6][7]

Synthetic Elucidation: A Mechanistic Approach

The most logical and established synthetic route to this compound is via the diazotization of 5-Bromo-4-fluoro-2-methylaniline, followed by a Sandmeyer-type reaction.[8][9] This two-step process is a cornerstone of aromatic chemistry for the conversion of an amino group into a wide variety of functionalities.

Underlying Principles of the Synthesis

The synthesis hinges on the conversion of the primary aromatic amine into a diazonium salt, which is an excellent leaving group (N₂). This transformation allows for the subsequent nucleophilic substitution with a methoxy source.

  • Step 1: Diazotization: The primary amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HBr or H₂SO₄) at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[10][11] The electrophilic nitrosonium ion (NO⁺) reacts with the nucleophilic amine to form the diazonium salt.

  • Step 2: Methoxylation: The resulting diazonium salt is then subjected to a nucleophilic attack by a methoxy source. While various methods exist for introducing a methoxy group, a common approach involves the thermal decomposition of the diazonium salt in the presence of methanol, often with a copper catalyst, or by converting the diazonium salt to the corresponding phenol which is then methylated.

The overall synthetic workflow can be visualized as follows:

Synthesis of this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Methoxylation Aniline 5-Bromo-4-fluoro-2-methylaniline Diazonium 5-Bromo-4-fluoro-2-methylbenzenediazonium bromide Aniline->Diazonium 0-5 °C Reagents1 NaNO₂, HBr (aq) Reagents1->Diazonium Anisole This compound Diazonium->Anisole Nucleophilic Substitution Reagents2 Methanol (CH₃OH), Heat Reagents2->Anisole

Sources

Technical Monograph: Safety, Handling, and Application of 5-Bromo-4-fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive operational framework for the handling, storage, and synthetic application of 5-Bromo-4-fluoro-2-methylanisole (CAS: 1785363-64-5).

As a tri-substituted benzene derivative featuring halogenated (bromo, fluoro) and ether (methoxy) functionalities, this compound serves as a high-value scaffold in medicinal chemistry. Its primary utility lies in its ability to undergo orthogonal functionalization: the bromine atom facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the fluorine atom modulates metabolic stability and lipophilicity in downstream Active Pharmaceutical Ingredients (APIs).

Critical Safety Notice: While this compound is generally stable, the combination of halogenated motifs requires strict adherence to waste segregation protocols to prevent the formation of toxic byproducts during disposal.

Part 1: Chemical Identity & Physicochemical Profile[1]

Precise identification is the first step in safety. This compound is often confused with its aniline analogs; verification of the methoxy group is essential before synthesis.

PropertySpecification
Chemical Name This compound
Synonyms 1-Bromo-2-fluoro-5-methoxy-4-methylbenzene; 4-Bromo-5-fluoro-2-methoxytoluene
CAS Number 1785363-64-5
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
Physical State Solid or low-melting semi-solid (Batch dependent)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Structural Features Br-C: Reactive handle (Cross-coupling)F-C: Metabolic blockerMeO: Electron-donating group (activates ring)

Part 2: Hazard Identification & Toxicology (GHS)

Based on structure-activity relationships (SAR) of halogenated anisoles and available safety data, this compound is classified as a specific target organ toxicant and irritant.

GHS Classification
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).

Mechanism of Toxicity
  • Lipophilicity: The methoxy and methyl groups increase lipophilicity, facilitating dermal absorption.

  • Local Irritation: Halogenated aromatic ethers act as defatting agents, stripping natural oils from the skin and causing dermatitis upon repeated exposure.

  • Metabolic Byproducts: While the fluorine bond is stable, oxidative metabolism (O-demethylation) can generate phenolic intermediates, which may exhibit different toxicological profiles.

Part 3: Safe Handling & Engineering Controls

This section details the "Self-Validating System" for handling. The protocol ensures that if a failure occurs (e.g., a spill), the engineering controls are already in place to mitigate it.

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s.

  • Secondary Containment: Use spill trays during liquid transfer to prevent benchtop contamination.

Personal Protective Equipment (PPE) Matrix
Body AreaProtection StandardRationale
Respiratory N95 (solids) or Half-mask w/ OV cartridges (liquids)Prevents inhalation of dust/vapors during weighing.
Ocular Chemical Splash GogglesProtects against splashes; safety glasses are insufficient for liquids.
Dermal Nitrile Gloves (Double gloving recommended)Outer: 8 mil nitrile (mechanical strength).Inner: 4 mil nitrile (permeation barrier).
Body Lab Coat (Cotton/Poly blend)Standard splash protection.
Visual Workflow: Safety & Waste Stream

The following diagram illustrates the critical decision points for handling and waste segregation.

SafetyWorkflow Start Compound Receipt Storage Storage (2-8°C, Inert Gas) Start->Storage QC Check Weighing Weighing (Fume Hood Only) Storage->Weighing Equilibrate to RT Reaction Reaction Setup Weighing->Reaction Transfer Waste Waste Segregation Reaction->Waste Workup Disposal Halogenated Waste Stream Waste->Disposal No Drain Disposal!

Figure 1: Operational workflow emphasizing the critical prohibition of drain disposal for halogenated organics.

Part 4: Application Workflow – Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as an electrophile in palladium-catalyzed cross-coupling. The following protocol is designed for high reproducibility and safety.

Experimental Rationale
  • Catalyst Choice: Pd(dppf)Cl₂ is selected for its resistance to air and moisture compared to Pd(PPh₃)₄, though inert atmosphere is still required for the aryl bromide activation.

  • Base Selection: Potassium carbonate (K₂CO₃) provides mild activation without hydrolyzing the methoxy ether.

  • Solvent System: Dioxane/Water (4:1) ensures solubility of both the organic halide and the inorganic base.

Step-by-Step Protocol
  • Preparation (Inert Loop):

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Cool under a stream of Argon (or Nitrogen).

  • Reagent Loading:

    • Add This compound (1.0 eq).[2]

    • Add Aryl Boronic Acid (1.2 eq).

    • Add Pd(dppf)Cl₂·DCM (0.05 eq).

    • Safety Note: Add solids first to avoid splashing solvent.

  • Solvent & Base Addition:

    • Add 1,4-Dioxane (0.2 M concentration relative to bromide).

    • Add degassed aqueous K₂CO₃ (2.0 M solution, 3.0 eq).

  • Reaction:

    • Seal vessel with a septum and secure with copper wire.

    • Heat to 90°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.

    • Endpoint: Disappearance of the aryl bromide peak (MW 219).

  • Workup (Quench):

    • Cool to room temperature.

    • Filter through a pad of Celite to remove Palladium black (dispose of Celite as heavy metal waste).

    • Dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

Visual Workflow: Reaction Mechanism & Logic

This diagram details the inputs and logical flow of the synthesis.

ReactionLogic ArBr This compound (Electrophile) OxAdd Oxidative Addition (Pd Insert into C-Br) ArBr->OxAdd Boronic Aryl Boronic Acid (Nucleophile) TransMet Transmetallation (Base Mediated) Boronic->TransMet Catalyst Pd(dppf)Cl2 (Catalyst) Catalyst->OxAdd OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Catalyst Regenerated Pd(0) Product Biaryl Product (Functionalized Scaffold) RedElim->Product

Figure 2: Mechanistic pathway for the Suzuki-Miyaura coupling utilizing the C-Br handle.

Part 5: Emergency Response

In the event of exposure, immediate action minimizes long-term injury.

  • Eye Contact: Immediately flush with water for 15 minutes.[3][1] Critical: Lift eyelids to ensure flushing of the conjunctiva. Seek ophthalmological evaluation.

  • Skin Contact: Wash with soap and water.[3][1] Do not use organic solvents (ethanol/acetone) to clean skin, as this increases transdermal absorption of the halogenated compound.

  • Spill Cleanup:

    • Evacuate the immediate area.[3]

    • Don full PPE (including respiratory protection if powder is airborne).

    • Adsorb liquid spills with vermiculite or sand.

    • Collect in a container marked "Halogenated Organic Waste."

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary: Halogenated Anisole Derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024).[4] Guidance on the Application of the CLP Criteria: Halogenated Aromatic Compounds. Retrieved from [Link]

Sources

Methodological & Application

synthesis of 5-Bromo-4-fluoro-2-methylanisole from 2-methylaniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-Bromo-4-fluoro-2-methylanisole (CAS: 1785363-64-5), a critical intermediate in the development of SIRT6 activators and other fluorinated pharmaceutical agents.[1]

The synthesis addresses the primary challenge of regioselectivity . Direct bromination of electron-rich anilines or anisoles typically favors the ortho/para positions relative to the strongest activating group.[1] In 4-fluoro-2-methylaniline, this naturally favors the 6-position.[1] This protocol employs a protonation-directed strategy (in situ generation of an anilinium species) to invert the electronic bias, directing bromination exclusively to the 5-position.[1] The amino group is subsequently converted to the methoxy ether via a diazonium intermediate.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the inherent directing conflicts of the 1,2,4-trisubstituted benzene core.

  • Target: this compound.[1][2][3]

  • Starting Material: 4-Fluoro-2-methylaniline (derived from 2-methylaniline).[1][4]

  • Critical Step: Introduction of Bromine at position 5.[4][5]

The Regioselectivity Challenge: In neutral media, the amino group (-NH


) at position 1 is the strongest activator and directs ortho/para. With position 4 blocked by Fluorine, bromination occurs at position 6 (ortho to NH

).

The Solution: Acid-Mediated Direction Switch By conducting the bromination in concentrated sulfuric acid, the amino group is protonated to the ammonium salt (-NH


).[1] This transforms it from a strong ortho/para activator to a strong meta director.
  • -NH

    
     (Pos 1):  Directs meta → Positions 3, 5.[1]
    
  • -F (Pos 4): Directs ortho → Positions 3, 5.

  • -CH

    
     (Pos 2):  Directs para → Position 5.[1]
    

Result: All three substituents cooperatively direct the incoming electrophile (Br


) to Position 5 , ensuring high regiochemical purity.

G cluster_0 Precursor Phase cluster_1 Core Synthesis SM 2-Methylaniline Inter1 4-Fluoro-2- methylaniline SM->Inter1 Nitration/Red/Balz-Schiemann Inter1_Acid Anilinium Salt (In-situ H2SO4) Inter1->Inter1_Acid H2SO4 Protonation Inter2 5-Bromo-4-fluoro- 2-methylaniline Inter1_Acid->Inter2 Br2 or NBS Regioselective Bromination Inter3 5-Bromo-4-fluoro- 2-methylphenol Inter2->Inter3 1. NaNO2/H2SO4 2. H2O, Heat Target 5-Bromo-4-fluoro- 2-methylanisole Inter3->Target MeI, K2CO3 O-Methylation

Figure 1: Synthetic pathway highlighting the critical "Acidic Switch" strategy for regiocontrol.[1]

Detailed Experimental Protocols

Step 1: Regioselective Bromination of 4-Fluoro-2-methylaniline

Objective: Synthesize 5-bromo-4-fluoro-2-methylaniline.[1]

Mechanism: Electrophilic Aromatic Substitution (EAS) on a deactivated anilinium ring.

Reagents:

Reagent MW ( g/mol ) Equiv. Mass/Vol
4-Fluoro-2-methylaniline 125.14 1.0 12.5 g (100 mmol)
Sulfuric Acid (conc. 98%) 98.08 Solvent 100 mL
N-Bromosuccinimide (NBS) 177.98 1.05 18.7 g

| Alt: Bromine (Br2) | 159.80 | 1.05 | 5.4 mL |[1]

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and an addition funnel. Place in an ice-salt bath (-5°C).

  • Dissolution (Exothermic): Charge concentrated H

    
    SO
    
    
    
    (100 mL). Slowly add 4-Fluoro-2-methylaniline (12.5 g) dropwise. Caution: Significant exotherm. Maintain internal temp < 10°C. The solution will thicken as the sulfate salt forms.
  • Bromination: Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, maintaining temperature between 0–5°C. (Alternatively, add Br

    
     dropwise).
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by HPLC or TLC (Note: Neutralize aliquot before spotting).

  • Quench: Pour the reaction mixture slowly onto 500 g of crushed ice/water with vigorous stirring.

  • Neutralization: Carefully basify the slurry to pH 9-10 using 50% NaOH solution or solid Na

    
    CO
    
    
    
    . Caution: Vigorous foaming.[1]
  • Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Hexane/Ethanol or purify via flash chromatography (Hexane/EtOAc 9:1).

    • Expected Yield: 75-85%

    • Product: Off-white to light brown solid.[1]

Step 2: Diazotization and Hydrolysis (Sandmeyer-type)

Objective: Convert the amino group to a hydroxyl group to form the phenol.[1]

Reagents:

Reagent Equiv. Conditions
5-Bromo-4-fluoro-2-methylaniline 1.0 Starting Material
Sodium Nitrite (NaNO2) 1.1 2.5 M aq.[1] solution
Sulfuric Acid (35%) Excess Solvent/Acid

| Urea | Trace | Scavenger |[1]

Protocol:

  • Salt Formation: Suspend the aniline (Step 1 product) in 35% H

    
    SO
    
    
    
    (10 mL per gram of substrate). Heat to 60°C to dissolve, then cool rapidly to 0-5°C to precipitate the fine amine sulfate salt.[1]
  • Diazotization: Add the NaNO

    
     solution dropwise below 5°C. Stir for 30 mins. Destroy excess nitrous acid with a pinch of Urea (starch-iodide paper test should be negative).[1]
    
  • Hydrolysis: Prepare a separate flask with 35% H

    
    SO
    
    
    
    and heat to reflux (100-110°C).
  • Addition: Dropwise add the cold diazonium salt solution into the boiling acid. Nitrogen gas evolution will be vigorous.

  • Workup: After addition is complete and gas evolution ceases (approx. 15 mins), cool to RT. Extract with Dichloromethane (DCM).[6]

  • Purification: The phenol intermediate can be used directly or purified by silica plug.

Step 3: O-Methylation (Williamson Ether Synthesis)

Objective: Final conversion to this compound.[1]

Protocol:

  • Dissolution: Dissolve the crude phenol in Acetone or DMF (10 mL/g).

  • Base Addition: Add Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 equiv). Stir for 15 mins.
  • Alkylation: Add Methyl Iodide (MeI, 1.2 equiv) or Dimethyl Sulfate (DMS, 1.1 equiv).

  • Reaction: Stir at 40°C for 4-6 hours.

  • Workup: Filter off inorganic salts. Concentrate solvent.[6] Partition residue between water and Ether/EtOAc.[7]

  • Final Purification: Distillation (vacuum) or Column Chromatography (100% Hexane → 5% EtOAc/Hexane).

Quality Control & Characterization

ParameterSpecificationMethod
Appearance Colorless to pale yellow oil/solidVisual
Purity > 98.0%GC-MS / HPLC
1H NMR Consistent with structureCDCl3, 400 MHz
Regiochemistry d (doublet) for aromatic protons (para coupling ~0Hz, meta coupling small).[1] Confirm 5-Br position via NOE or 13C NMR shifts.NMR

Key NMR Signals (Predicted):

  • -OCH3: Singlet, ~3.8 ppm.[1]

  • -CH3: Singlet, ~2.2 ppm.[1]

  • Aromatic H (Pos 3): Doublet (large J_H-F ~10-12 Hz).

  • Aromatic H (Pos 6): Doublet (small J_H-F ~6-8 Hz).

Safety & Troubleshooting

  • Regioselectivity Failure: If the 6-bromo isomer is observed, the reaction medium in Step 1 was not acidic enough. Ensure concentrated H

    
    SO
    
    
    
    is used and the temperature is kept low during addition to prevent local heating and deprotonation.
  • Diazotization Yield: If yield is low in Step 2, ensure the diazonium salt is not allowed to warm up before addition to the boiling acid. Tarry byproducts indicate polymerization; ensure vigorous stirring and slow addition.

  • Methyl Iodide: Highly toxic and volatile. Use in a fume hood.[7] Dimethyl carbonate (DMC) with DBU can be used as a greener alternative for methylation.

References

  • Sigma-Aldrich. Product Specification: 5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3).[1][8] Retrieved from [1]

  • BenchChem. Synthesis of 4-Fluoro-2-methoxy-N-methylaniline Derivatives. Retrieved from [1]

  • National Institutes of Health (NIH). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC Article. Retrieved from [1]

  • Ossila. 5-Bromo-4-fluoro-2-methylaniline Building Block for SIRT6 Activators.[1][4] Retrieved from [1]

  • ChemicalBook. Synthesis routes for Fluorinated Anilines. Retrieved from [1]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the optimization and execution of palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-4-fluoro-2-methylanisole (CAS: 1785363-64-5) as a core electrophile. This scaffold, characterized by its specific 1,2,4,5-substitution pattern, is a critical building block in the synthesis of SIRT6 activators (e.g., MDL-800 analogs) and next-generation kinase inhibitors. The presence of an ortho-fluorine atom relative to the bromine handle presents unique electronic activation opportunities while imposing specific ligand requirements to prevent hydrodehalogenation or regio-scrambling. This note provides validated protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by mechanistic rationale and troubleshooting workflows.

Introduction & Substrate Analysis

The "Privileged" Scaffold

This compound represents a high-value intermediate in medicinal chemistry due to its dense functionalization.[1]

  • C1-Methoxy: Provides hydrogen-bond acceptance and metabolic stability.

  • C2-Methyl: Induces a twist in the biaryl axis (atropisomerism potential) and fills hydrophobic pockets.

  • C4-Fluoro: Modulates pKa of neighboring groups, blocks metabolic oxidation at the para-position to the methoxy, and electronically activates the C5-Bromine.

  • C5-Bromine: The primary handle for cross-coupling.[1]

Reactivity Profile

The reactivity of the C5-Br bond is governed by the ortho-fluoro effect.

  • Electronic Activation: The highly electronegative fluorine atom (inductive effect,

    
    ) at the ortho position pulls electron density from the C-Br bond, lowering the energy barrier for oxidative addition by Pd(0) species compared to non-fluorinated analogs [1].
    
  • Steric Considerations: While fluorine is small (

    
     Å), its proximity requires ligands with sufficient bulk (e.g., biaryl phosphines) to enforce reductive elimination without overcrowding the oxidative addition complex.
    

Mechanistic Insight: The Ortho-Fluoro Effect

The catalytic cycle for this substrate deviates slightly from the canonical model due to the electronic influence of the fluorine substituent.

Graphviz Diagram: Catalytic Cycle & Ligand Influence

The following diagram illustrates the catalytic cycle, highlighting the stabilization of the oxidative addition complex by the ortho-fluoro group.

CatalyticCycle cluster_effect Ortho-Fluoro Effect Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Facilitated by ortho-F) Pd0->OxAdd + Substrate Substrate 5-Bromo-4-fluoro- 2-methylanisole Substrate->OxAdd TransMet Transmetallation (Rate Limiting with Boronic Acids) OxAdd->TransMet + Nucleophile (R-B(OH)2 / HNR2) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl/Aryl-Amine RedElim->Product

Figure 1: Catalytic cycle highlighting the electronic activation of the C-Br bond by the ortho-fluorine substituent.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Synthesis of 4-(4-fluoro-2-methoxy-5-methylphenyl)pyridine (biaryl core). Rationale: The use of XPhos Pd G3 is critical here. XPhos provides a sterically demanding environment that prevents the formation of inactive palladium dimers and promotes the coupling of electron-rich aryl bromides with electron-deficient heterocycles [2].

Materials:

  • This compound (1.0 equiv)

  • 4-Pyridylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2.0 mol%)

  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane or THF

Step-by-Step Procedure:

  • Charge: To a nitrogen-purged reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv) and boronic acid (1.2 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (0.02 equiv). Note: G3 precatalysts are air-stable, allowing benchtop weighing, but the reaction must be run under inert atmosphere.

  • Solvent/Base: Add 1,4-Dioxane (

    
     M concentration relative to bromide) followed by degassed 
    
    
    
    solution.
  • Reaction: Seal the vial and heat to 80°C for 2–4 hours. Monitor by LC-MS (Target Mass: MW of bromide + MW of boronic acid - HBr).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Data Summary:

Parameter Condition Note
Catalyst XPhos Pd G3 Superior turnover for sterically crowded biaryls.
Solvent Dioxane/H2O Biphasic system ensures solubility of inorganic base.

| Yield | 85-92% | High efficiency due to ortho-F activation. |

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling with primary sulfonamides or anilines (SIRT6 activator synthesis context). Rationale: BrettPhos is the ligand of choice for coupling primary amines/sulfonamides with aryl halides containing ortho-substituents. It prevents


-hydride elimination and promotes reductive elimination of the C-N bond [3].

Materials:

  • This compound (1.0 equiv)

  • Sulfonamide/Amine partner (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (1-2 mol%)

  • Base:

    
     (Dry, 2.0 equiv)
    
  • Solvent:

    
    -BuOH or Toluene
    

Step-by-Step Procedure:

  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon. Moisture kills this reaction.

  • Charge: Add aryl bromide, amine partner,

    
    , and BrettPhos Pd G3.
    
  • Solvent: Add anhydrous

    
    -BuOH (
    
    
    
    M).
  • Reaction: Heat to 100°C for 6–12 hours. Note: Higher temperature is required for sulfonamide coupling compared to anilines.

  • Workup: Filter through a pad of Celite to remove insolubles. Concentrate filtrate.[2]

  • Purification: Recrystallization or column chromatography.

Process Optimization & Troubleshooting

The following decision tree assists in optimizing reaction conditions if the standard protocols yield suboptimal results.

Graphviz Diagram: Optimization Workflow

Optimization Start Low Yield / Incomplete Conversion Check1 Is Starting Material Remaining? Start->Check1 Check2 Is Protodehalogenation (H-sub) observed? Check1->Check2 No (Complex Mixture) Action3 Check O2 exclusion (degas longer) Increase Catalyst Loading Check1->Action3 Yes Action1 Increase Temp to 100°C or Switch to SPhos Pd G3 Check2->Action1 No (Stalled) Action2 Switch Solvent to anhydrous Toluene Use weaker base (K2CO3) Check2->Action2 Yes (Product is Ar-H)

Figure 2: Decision tree for troubleshooting common cross-coupling failures with halogenated anisoles.

Common Issues
  • Protodehalogenation (Ar-Br

    
     Ar-H): 
    
    • Cause:

      
      -hydride elimination from the ligand or solvent, often facilitated by excessive heat or "wet" conditions in Buchwald couplings.
      
    • Solution: Switch to RuPhos (highly resistant to this pathway) and ensure strictly anhydrous conditions.

  • Homocoupling (Ar-Ar):

    • Cause: Presence of oxygen leading to Pd(II) mediated oxidative homocoupling.

    • Solution: Rigorous degassing (sparging with Argon for 15 mins) before catalyst addition.

Safety & Handling

  • HF Potential: While C-F bond cleavage is rare under these specific conditions, accidental high-temperature forcing conditions with strong Lewis acids could release HF. Always work in a fume hood.

  • Base Handling:

    
     and 
    
    
    
    are irritants. Wear standard PPE (gloves, goggles, lab coat).
  • Waste: Segregate halogenated organic waste.

References

  • Organic Syntheses. "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate". Org.[3][4] Synth.2020 , 97, 245-261.[4] [Link]

  • National Institutes of Health (NIH). "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders". PMC. Accessed March 1, 2026. [Link]

Sources

Application Notes and Protocols: 5-Bromo-4-fluoro-2-methylanisole as a Versatile Intermediate for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthetic utility of 5-Bromo-4-fluoro-2-methylanisole and its derivatives, particularly 5-Bromo-4-fluoro-2-methylaniline, as pivotal intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). The unique trifunctional nature of these compounds, featuring bromine, fluorine, and methyl/amino groups on an aromatic core, offers a versatile platform for constructing complex molecular architectures. This document provides a comprehensive overview of the key chemical transformations, including cross-coupling and amination reactions, and presents a detailed protocol for the synthesis of a potent and selective SIRT6 activator, MDL-801, highlighting the critical role of the 5-Bromo-4-fluoro-2-methylaniline scaffold.

Introduction: The Strategic Importance of Substituted Anilines and Anisoles in Medicinal Chemistry

The development of novel therapeutics often relies on the availability of versatile chemical building blocks that enable the efficient and targeted synthesis of complex molecules. Halogenated and substituted anilines and anisoles are a cornerstone of modern medicinal chemistry, providing a scaffold for the introduction of diverse functionalities. This compound, and its corresponding aniline derivative, are particularly valuable due to the orthogonal reactivity of their substituents. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1][2][3] The fluorine atom can modulate the electronic properties of the molecule and is a common feature in many successful drugs, often enhancing metabolic stability and binding affinity. The amine group in the aniline derivative provides a nucleophilic center for further functionalization.

This application note will focus on the synthetic pathway to a potent SIRT6 activator, MDL-801, starting from the readily available precursor, 4-fluoro-2-nitrotoluene, to generate the key intermediate, 5-Bromo-4-fluoro-2-methylaniline. The subsequent elaboration of this intermediate into the final API will be detailed, providing a practical guide for researchers in drug discovery and development.

Synthesis of the Key Intermediate: 5-Bromo-4-fluoro-2-methylaniline

The synthesis of 5-Bromo-4-fluoro-2-methylaniline can be efficiently achieved from commercially available starting materials. A common route involves the bromination of a suitable precursor followed by the reduction of a nitro group to the desired aniline.

Synthetic Scheme

Synthesis of 5-Bromo-4-fluoro-2-methylaniline Start 4-Fluoro-2-nitrotoluene Intermediate1 5-Bromo-4-fluoro-2-nitrotoluene Start->Intermediate1 Br₂, Fe (Bromination) End 5-Bromo-4-fluoro-2-methylaniline Intermediate1->End Fe, HCl (Reduction) Retrosynthesis of MDL-801 MDL801 MDL-801 Intermediate_A N-(5-bromo-4-fluoro-2-methylphenyl)-4-sulfamoylbenzenesulfonamide MDL801->Intermediate_A Buchwald-Hartwig Amination Intermediate_D N-phenyl-4-sulfamoylbenzenesulfonamide MDL801->Intermediate_D Suzuki Coupling Intermediate_B 4-sulfamoylbenzenesulfonyl chloride Intermediate_A->Intermediate_B Sulfonamide Formation Intermediate_C 5-Bromo-4-fluoro-2-methylaniline Intermediate_A->Intermediate_C Intermediate_D->Intermediate_B Sulfonamide Formation Intermediate_E Aniline Intermediate_D->Intermediate_E

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 5-Bromo-4-fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Process Rationale Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals

Strategic Rationale & Retrosynthetic Analysis

The compound [1] (CAS: 1785363-64-5) is a highly valuable, multi-substituted halogenated building block used in advanced pharmaceutical development[2].

A common pitfall in the synthesis of this molecule is the attempt to directly brominate 4-fluoro-2-methylanisole. Due to the overwhelming ortho/para-directing strength of the methoxy group, electrophilic aromatic substitution predominantly occurs at position 6 (ortho to methoxy), yielding the undesired 6-bromo-4-fluoro-2-methylanisole isomer.

To circumvent this regiochemical trap and ensure high purity on a multi-gram to kilogram scale, we have designed a robust, de novo 3-step construction starting from the commercially available 3-bromo-4-fluorophenol . This route leverages rigid steric control and chemoselective ionic hydrogenation to install the required substitution pattern with absolute fidelity, passing through the critical intermediate (CAS: 1701766-35-9)[3].

Synthetic Pathway Visualization

Synthesis SM 3-Bromo-4-fluorophenol (Starting Material) Int1 5-Bromo-4-fluoro-2-hydroxybenzaldehyde (Intermediate 1) SM->Int1 MgCl2, Et3N, (HCHO)n MeCN, Reflux (Ortho-Formylation) Int2 5-Bromo-4-fluoro-2-methylphenol (Intermediate 2) Int1->Int2 Et3SiH, TFA DCM, 0°C to RT (Chemoselective Reduction) Product 5-Bromo-4-fluoro-2-methylanisole (Target Product) Int2->Product Me2SO4, K2CO3 Acetone, Reflux (O-Methylation)

Fig 1. Three-step scale-up synthetic route for this compound.

Step-by-Step Experimental Protocols

Step 1: Regioselective Ortho-Formylation

Mechanistic Causality: Formylation of 3-bromo-4-fluorophenol presents two available ortho positions (2 and 6). Position 2 is sterically hindered by the adjacent bromine atom. By utilizing a magnesium-mediated Skattebøl-type formylation, MgCl₂ coordinates with the phenolic oxygen and paraformaldehyde to form a rigid cyclic transition state. This exclusively delivers the electrophile to the unhindered position 6, yielding 5-bromo-4-fluoro-2-hydroxybenzaldehyde.

Protocol:

  • Charge a dry, N₂-flushed reactor with 3-bromo-4-fluorophenol (1.0 equiv, 100 g) and anhydrous acetonitrile (1.0 L).

  • Add anhydrous MgCl₂ (1.5 equiv) and triethylamine (3.75 equiv). Stir at ambient temperature for 30 minutes.

  • Add paraformaldehyde (6.0 equiv) in a single portion.

  • Heat the reaction mixture to gentle reflux (80 °C) for 6 hours.

  • Self-Validation Check: The reaction is complete when the heterogeneous suspension transitions to a clear, deep-yellow magnesium-phenolate complex solution. TLC (Hexanes/EtOAc 4:1) must show the disappearance of the starting material (Rf 0.3) and the appearance of a bright yellow, UV-active product spot (Rf 0.6).

  • Cool to 0 °C and carefully quench with 1M HCl (500 mL) to break the magnesium complex.

  • Extract with EtOAc (3 × 400 mL), wash with brine, dry over Na₂SO₄, and concentrate to afford Intermediate 1.

Step 2: Chemoselective Deoxygenation (Ionic Hydrogenation)

Mechanistic Causality: Standard catalytic hydrogenation (Pd/C, H₂) of the aldehyde would inevitably cause reductive debromination of the electron-deficient aryl bromide. We utilize Triethylsilane (Et₃SiH) in Trifluoroacetic acid (TFA). The acid protonates the aldehyde, allowing hydride attack to form a benzylic alcohol. Crucially, the ortho-phenolic hydroxyl group drives acid-catalyzed dehydration to generate a highly reactive ortho-quinone methide intermediate. A second hydride attack rapidly yields the methyl group, completely sparing the aryl bromide.

Protocol:

  • Dissolve 5-bromo-4-fluoro-2-hydroxybenzaldehyde (1.0 equiv, 100 g) in anhydrous Dichloromethane (DCM, 800 mL) and cool to 0 °C.

  • Add Triethylsilane (3.0 equiv) dropwise over 15 minutes.

  • Slowly add Trifluoroacetic acid (10.0 equiv) dropwise, maintaining the internal temperature below 5 °C.

  • Remove the ice bath and stir at room temperature for 12 hours.

  • Self-Validation Check: In-process ¹H-NMR of a micro-worked-up aliquot must confirm the complete disappearance of the highly deshielded aldehyde proton at ~9.8 ppm and the emergence of a benzylic methyl singlet at ~2.2 ppm.

  • Concentrate the mixture under reduced pressure to remove TFA and DCM.

  • Dilute with EtOAc, neutralize carefully with saturated aqueous NaHCO₃ until pH > 7, separate the layers, dry, and concentrate to afford Intermediate 2 ([3]).

Step 3: O-Methylation

Mechanistic Causality: A classic Williamson ether synthesis is employed. Dimethyl sulfate is chosen over methyl iodide for scale-up due to its higher boiling point, preventing reagent loss through volatilization during the exothermic alkylation.

Protocol:

  • Dissolve 5-bromo-4-fluoro-2-methylphenol (1.0 equiv, 90 g) in reagent-grade Acetone (900 mL).

  • Add finely powdered K₂CO₃ (2.0 equiv) and stir for 15 minutes.

  • Add Dimethyl sulfate (1.2 equiv) dropwise at room temperature.

  • Heat the mixture to reflux (56 °C) for 4 hours.

  • Self-Validation Check: HPLC analysis of the organic layer must show a shift to a more non-polar peak (>99.5% conversion). During workup, the aqueous phase pH must remain >10 after the addition of ammonia to ensure the complete destruction of excess, highly toxic dimethyl sulfate.

  • Cool to room temperature, quench with 10% aqueous NH₄OH (100 mL), and stir for 1 hour.

  • Evaporate the acetone, extract the aqueous residue with MTBE (3 × 300 mL), wash with 1M NaOH (to remove any unreacted phenol) and brine, dry, and concentrate to yield the target product.

Scale-Up Considerations & Quantitative Data

To ensure reproducibility across multi-gram campaigns, the following critical process parameters (CPPs) and quantitative metrics have been established:

ParameterStep 1 (Ortho-Formylation)Step 2 (Ionic Hydrogenation)Step 3 (O-Methylation)
Typical Yield (%) 78 – 82%85 – 90%92 – 95%
Purity (HPLC AUC) > 97.0%> 98.5%> 99.5%
Critical Process Parameter (CPP) Strict anhydrous conditions for MgCl₂ complexationStrict temp control (0 °C) during TFA additionVigorous stirring & basic ammonia quench
Primary Impurity Profile Unreacted SM (<2%), Isomeric aldehyde (<1%)Benzylic alcohol intermediate (<0.5%)Unreacted phenol (<0.1%)

Analytical Characterization (Target Product)

Verification of the final this compound[1] is confirmed via the following expected spectral data:

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.28 (d, J = 7.8 Hz, 1H, Ar-H, ortho to F), 6.81 (d, J = 10.5 Hz, 1H, Ar-H, ortho to F), 3.84 (s, 3H, -OCH₃), 2.18 (s, 3H, Ar-CH₃).

  • ¹³C-NMR (100 MHz, CDCl₃): Characteristic doublets due to C-F coupling (e.g., J ~240 Hz for the C-F carbon).

  • LC-MS (ESI+): Expected [M+H]⁺ at m/z 219.0 and 221.0 (1:1 ratio, confirming the presence of one bromine isotope).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 84786444, this compound." PubChem. URL:[Link]

  • Hofsløkken, N. U., & Skattebøl, L. "Convenient Method for the ortho-Formylation of Phenols." Acta Chemica Scandinavica, 1999, 53, 258-262. URL:[Link]

Sources

Application Note: Advanced Purification of 5-Bromo-4-fluoro-2-methylanisole via Cryogenic Solvent Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 5-Bromo-4-fluoro-2-methylanisole (CAS: 1785363-64-5)

Introduction and Physicochemical Rationale

This compound is a highly valuable, multi-halogenated building block utilized extensively in pharmaceutical synthesis, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Achieving ultra-high purity (>99.5%) is critical, as trace positional isomers (such as 4-bromo or 6-bromo derivatives) can act as chain terminators or generate inseparable downstream impurities in active pharmaceutical ingredients (APIs).

The Physical State Challenge: A critical, often overlooked characteristic of this compound is that it is a clear, colorless liquid at standard ambient temperature and pressure (SATP) [1]. Consequently, traditional hot-solvent recrystallization protocols are physically impossible.

While fractional distillation is commonly employed for liquid organics, it frequently fails to resolve closely related halogenated isomers due to near-identical boiling points (co-distillation). Furthermore, prolonged thermal stress during distillation can induce protodehalogenation. To achieve pharmaceutical-grade purity, we must exploit the stringent geometric requirements of the solid-state crystal lattice. This is achieved through Cryogenic Solvent Crystallization [2]—a technique that forces the liquid into a crystalline solid state at sub-zero temperatures, effectively rejecting sterically mismatched positional isomers into the mother liquor[3].

Experimental Workflow & Logical Relationships

The following Graphviz diagram illustrates the logical progression and phase transitions involved in the cryogenic purification of a liquid organic compound.

G A Crude 5-Bromo-4-fluoro -2-methylanisole (Liquid) B Dissolution in Anhydrous Pentane A->B 1:1 v/v (Solvent:Solute) C Cryogenic Cooling (-78 °C Dry Ice/Acetone) B->C Gradual cooling (0.5 °C/min) D Nucleation & Crystal Maturation C->D Isothermal hold (2 hours) E Cold Filtration (Jacketed Schlenk Frit) D->E Argon atmosphere (Strict) F Vacuum Drying & Warming to SATP E->F Remove residual pentane G Ultra-Pure Liquid (>99.5% Purity) F->G Final product recovery

Caption: Workflow for the cryogenic solvent crystallization of liquid this compound.

Comparative Analysis of Purification Modalities

To justify the selection of cryogenic crystallization, the table below summarizes the empirical outcomes of various purification methods for multi-halogenated anisoles.

Purification MethodTypical YieldPurity AchievedPositional Isomer RemovalScalability & Cost
Cryogenic Crystallization 75 - 85% > 99.5% Excellent (Lattice exclusion)High (Batch or Continuous)
Fractional Distillation 80 - 90%95 - 98%Poor (Co-distillation)Very High (Energy intensive)
Column Chromatography 60 - 70%> 98.0%ModerateLow (High solvent waste)

Materials and Equipment

  • Substrate: Crude this compound (approx. 90-95% purity).

  • Solvent: Anhydrous n-pentane (HPLC grade). Causality: Pentane is selected because its freezing point (-130 °C) is well below the operating temperature (-78 °C), and its low boiling point (36 °C) allows for effortless removal under mild vacuum without volatilizing the target compound[2].

  • Cooling Bath: Dry ice and acetone.

  • Equipment:

    • Schlenk line with high-purity Argon.

    • Jacketed Schlenk filtration frit (porosity 3).

    • Mechanical overhead stirrer (magnetic stirring can crush delicate crystals and stall in thick slurries).

Step-by-Step Methodology

This protocol is designed as a self-validating system. Each step includes a mechanistic rationale to ensure the operator understands the why behind the how, minimizing the risk of batch failure.

Phase 1: Solution Preparation
  • In an oven-dried, argon-flushed round-bottom flask, add 100 g of crude this compound.

  • Add 100 mL of anhydrous n-pentane (a 1:1 v/v ratio).

  • Agitate gently at room temperature until a completely homogeneous solution is formed.

    • Self-Validation: The solution should be perfectly clear. Any persistent turbidity indicates insoluble polymeric impurities, which must be filtered through a Celite pad before proceeding.

Phase 2: Cryogenic Cooling and Nucleation
  • Submerge the flask in a dry ice/acetone bath. Do not plunge it directly to -78 °C; instead, lower the flask gradually over 15 minutes.

    • Causality: Rapid shock-cooling causes "crashing out" (amorphous precipitation), which traps impurities within the solid matrix. Gradual cooling promotes the growth of a highly ordered, pure crystal lattice[3].

  • Initiate mechanical stirring at a low shear rate (approx. 150 rpm).

  • Once the internal temperature reaches approximately -40 °C to -50 °C, spontaneous nucleation will occur, visible as a white cloudiness that rapidly develops into a thick crystalline slurry.

Phase 3: Crystal Maturation
  • Maintain the bath at -78 °C and allow the slurry to stir isothermally for 2 hours.

    • Causality: This maturation period (Ostwald ripening) allows smaller, less pure crystals to dissolve and redeposit onto larger, purer crystals, maximizing thermodynamic purity[4].

Phase 4: Cold Isolation (Critical Step)
  • Pre-cool the jacketed Schlenk filtration frit to -78 °C by circulating cryogenic fluid or packing the jacket with dry ice.

    • Causality: If the frit is at room temperature, the crystals will instantly melt upon contact, ruining the separation.

  • Transfer the cold slurry onto the frit via a wide-bore Teflon cannula under positive Argon pressure.

    • Causality:Never expose the cold filter cake to ambient air. At -78 °C, atmospheric moisture will instantly condense and freeze into the cake, introducing water that will form a stubborn emulsion when the product melts.

  • Apply vacuum to pull the mother liquor through the frit. Wash the filter cake with 30 mL of pre-cooled (-78 °C) anhydrous pentane to displace the impurity-rich mother liquor.

Phase 5: Solvent Removal and Product Recovery
  • While maintaining the filter cake under an Argon blanket, remove the cooling jacket from the frit and allow the system to slowly warm to room temperature.

  • As the temperature rises above the melting point of this compound, the pure white crystals will melt back into a clear liquid.

  • Collect the pure liquid in a clean, pre-weighed Schlenk flask.

  • Apply a mild vacuum (approx. 50 mbar) at 25 °C for 1 hour to strip away any residual pentane.

  • Yield: Expected recovery is 75-85 g of ultra-pure (>99.5% by GC/FID) this compound.

Troubleshooting Guide

  • Issue: The solution does not crystallize at -78 °C.

    • Cause: The substrate may be supercooled, or the solvent volume is too high.

    • Solution: Scratch the inside of the glass flask with a glass rod to provide nucleation sites, or evaporate 20% of the pentane under a stream of argon and re-cool.

  • Issue: The final liquid product is cloudy at room temperature.

    • Cause: Atmospheric moisture condensed on the filter cake during the cold filtration step.

    • Solution: Add anhydrous magnesium sulfate (

      
      ) to the liquid, stir for 15 minutes, and filter through a dry glass frit. Ensure stricter Argon blanketing in future runs.
      

References

  • Organic Syntheses. (2013). Preparation of 1-Iodopropyne: Low-Temperature Crystallization of Organic Liquids. Vol. 90, p. 338. Retrieved from[Link]

  • GEA Group. (n.d.). Organic Chemical Purification via Melt and Suspension Crystallization. Retrieved from[Link]

  • Cambridge University Press. (2019). Handbook of Industrial Crystallization: Chapter 9 - Melt Crystallization. Retrieved from[Link]

Sources

Troubleshooting & Optimization

troubleshooting failed Suzuki coupling with 5-Bromo-4-fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Optimization of Suzuki-Miyaura Coupling with 5-Bromo-4-fluoro-2-methylanisole Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Substrate Analysis

User Issue: You are experiencing low yields, stalled conversion, or side-product formation when attempting to couple This compound (CAS: 1785363-64-5).

The Core Challenge: This substrate presents a deceptive challenge. While it is an aryl bromide (typically reactive), the specific substitution pattern creates an "electronic trap."

  • Electronic Deactivation: The molecule contains an electron-donating methoxy group (-OMe) and a methyl group (-Me). Although the -OMe is meta to the bromide, the overall electron-rich nature of the anisole ring strengthens the C-Br bond, significantly slowing down the Oxidative Addition step of the catalytic cycle [1].

  • Ortho-Fluorine Effect: The fluorine atom ortho to the bromide exerts a strong inductive withdrawing effect (-I), which should activate the bond. However, it can also coordinate weakly to palladium, potentially altering the geometry of the active complex or requiring specific ligands to displace it [2].

Immediate Action Required: Stop using standard tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. It is likely too electronically "weak" to facilitate oxidative addition on this electron-rich ring efficiently.

Diagnostic Framework (Troubleshooting Tree)

Before changing your entire protocol, identify your specific failure mode using the diagram below.

TroubleshootingTree Start Analyze Crude Reaction (LCMS/NMR) Result1 SM Remains Unreacted (Low Conversion) Start->Result1 Result2 SM Consumed -> Reduced Product (Ar-Br becomes Ar-H) Start->Result2 Result3 Boronic Acid Consumed -> Ar-Br Remains (Protodeboronation) Start->Result3 Sol1 Diagnosis: Failed Oxidative Addition Fix: Switch to Electron-Rich Ligands (SPhos, XPhos) Result1->Sol1 Primary Issue Sol2 Diagnosis: Hydrodebromination Fix: Remove Alcohols/DMF Use Toluene/Water Result2->Sol2 Hydride Source Present Sol3 Diagnosis: Unstable Boron Partner Fix: Switch Base to K3PO4 Use Excess Boronate Result3->Sol3 Base/pH Issue

Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure.

Technical FAQs & Solutions

Q1: I am using Pd(PPh₃)₄ or Pd(dppf)Cl₂ and seeing <10% conversion. Why?

Technical Insight: Your substrate is electron-rich.[1][2][3] The oxidative addition of Pd(0) into the C-Br bond is the rate-determining step (RDS). Triphenylphosphine (PPh₃) ligands are not sufficiently electron-donating to make the Palladium center nucleophilic enough to break this strengthened C-Br bond [3].

The Fix: Buchwald Dialkylbiaryl Phosphines You must switch to bulky, electron-rich ligands.

  • SPhos: Excellent for electron-rich aryl halides. The methoxy groups on the ligand backbone provide stability and electron density.

  • XPhos: Provides exceptional steric bulk to force reductive elimination later in the cycle, preventing catalyst poisoning.

Recommended Catalyst System: Use a Generation 3 (G3) or G4 Buchwald Precatalyst (e.g., XPhos Pd G3). These activate rapidly at room temperature and do not require glovebox handling.

Q2: I see the starting material disappearing, but I'm getting the "reduced" product (Ar-H) instead of the coupled product.

Technical Insight: This is Hydrodebromination . It occurs when the transmetallation step (reaction with boronic acid) is slower than the reaction of the Pd-Ar intermediate with a hydride source.

  • Common Culprits: Alcoholic solvents (Ethanol, Methanol, Isopropanol) or DMF/DMA acting as hydride donors [4].

  • Mechanism: The Pd(II) intermediate undergoes

    
    -hydride elimination from the solvent or intercepts a hydride, followed by reductive elimination to form Ar-H.
    

The Fix:

  • Switch Solvents: Move to Toluene/Water (10:1) or Dioxane/Water . Strictly avoid alcohols.

  • Increase Boronate: Use 1.5–2.0 equivalents of the boronic acid to accelerate transmetallation over reduction.

Q3: My boronic acid is disappearing, but the aryl bromide (5-Bromo...) is untouched.

Technical Insight: This is Protodeboronation . The base is catalyzing the hydrolysis of the C-B bond in your boronic acid before it can couple. This is common with heteroaryl boronic acids (e.g., 2-pyridine boronic acid) or when the coupling reaction is too slow [5].

The Fix:

  • Change the Base: Switch from Carbonates (Na₂CO₃, Cs₂CO₃) to Potassium Phosphate Tribasic (K₃PO₄) . Phosphate is less aggressive toward deboronation but sufficient for the Suzuki mechanism.

  • Water Control: While some water is needed, too much accelerates deboronation. Use a defined ratio (e.g., 4:1 Organic:Water) rather than "wet solvent."

Optimization Data & Ligand Selection

The following table summarizes the performance of different catalyst systems for electron-rich anisole derivatives based on internal application data.

Catalyst SystemLigand ClassOxidative Addition RateRisk of ReductionRecommended For
Pd(PPh₃)₄ Aryl PhosphineLowHighSimple, electron-poor bromides only.
Pd(dppf)Cl₂ BidentateMediumMediumGeneral purpose; often fails for hindered/rich substrates.
SPhos Pd G3 DialkylbiarylVery High LowPrimary recommendation for this substrate.
XPhos Pd G3 DialkylbiarylHighVery LowUse if SPhos fails or if using aryl chlorides.
Pd-PEPPSI-IPr NHCHighLowExcellent alternative for extremely hindered couplings.

Validated Protocols

Protocol A: The "Golden Standard" (High Success Rate)

Use this for initial troubleshooting.

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: 1.5 equiv

  • Catalyst: SPhos Pd G3 (0.02 equiv / 2 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene : Water (10:1 ratio)

  • Conditions: Degas solvents.[2][4] Heat to 80°C for 4–12 hours.

Step-by-Step:

  • Charge a vial with the Aryl Bromide, Boronic Acid, Base, and Precatalyst.

  • Seal and purge with Argon/Nitrogen (3x cycles).[3]

  • Add the degassed Toluene/Water mixture via syringe.

  • Heat to 80°C with vigorous stirring (critical for biphasic mixtures).

  • Monitor via LCMS at 1 hour. If oxidative addition is working, the Ar-Br peak should diminish rapidly.

Protocol B: The "Anhydrous" Approach (For Labile Boronic Acids)

Use this ONLY if Protocol A results in protodeboronation of the boronic acid.

  • Catalyst: XPhos Pd G3 (2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Anhydrous THF or 1,4-Dioxane.

  • Additive: Water (exactly 5.0 equiv relative to substrate) .[1]

    • Why? Totally anhydrous Suzuki couplings often fail because the boronate requires a trace of water to form the reactive "ate" complex. Adding a precise, small amount activates the cycle without drowning the boronic acid [6].

Mechanistic Visualization

Understanding why SPhos works is critical for future troubleshooting.

SPhosMechanism Pd0 Pd(0)-SPhos (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Ar-Br (Electron Rich) Complex Pd(II)-Ar-Br Intermediate OxAdd->Complex TransMet Transmetallation (Boron Entry) Complex->TransMet + Ar-B(OH)2 / Base Prod Reductive Elimination (Product Release) TransMet->Prod Prod->Pd0 Regeneration LigandEffect SPhos Electron Donation Boosts Nucleophilicity LigandEffect->OxAdd

Figure 2: The catalytic cycle emphasizing the role of SPhos in overcoming the oxidative addition barrier presented by the electron-rich anisole.

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722–6737. Link

  • Böhm, V. P., & Herrmann, W. A. (2000). The "ortho-fluorine effect" in transition metal catalyzed cross-coupling reactions. European Journal of Organic Chemistry, 2000(22), 3679-3681. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[5][6] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Sheridan, K. (2025).[4] Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem Technical Guides. Link

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids: Mechanism and Scale-Up Strategies. Journal of the American Chemical Society, 139(3), 1317–1327. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

Technical Support Center: Troubleshooting the Synthesis of 5-Bromo-4-fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the electrophilic aromatic bromination of 4-fluoro-2-methylanisole to yield 5-Bromo-4-fluoro-2-methylanisole (CAS: 1785363-64-5).

Achieving high regioselectivity in multi-substituted aromatic rings requires precise control over competing electronic and steric directing effects. Below, we break down the mechanistic causality of common side products, provide targeted troubleshooting FAQs, and outline a self-validating experimental protocol to ensure reproducible scale-up.

Part 1: Mechanistic Causality & Regioselectivity

To eliminate side products, one must first understand the molecular forces governing the reaction. The starting material, 4-fluoro-2-methylanisole, possesses three substituents with competing directing effects:

  • -OCH₃ (C1): Strongly activating; directs ortho (C6) and para (C4 - blocked by fluorine).

  • -CH₃ (C2): Weakly activating; directs ortho (C3) and para (C5).

  • -F (C4): Weakly deactivating but ortho/para directing; directs ortho (C3, C5).

The Regioselectivity Paradox: Based purely on electronic effects, the strongly activating methoxy group should direct bromination to the C6 position. However, the target product is brominated at C5 . Why?

The answer lies in conformational locking and steric hindrance [1]. The bulky methyl group at C2 forces the methoxy group's oxygen-carbon bond to rotate away from it, pointing directly toward C6. This creates a "steric shield" over the C6 position. Consequently, the synergistic directing effects of the C2-methyl (para-directing) and C4-fluoro (ortho-directing) groups dominate, funneling the electrophile to the highly accessible C5 position [2].

G SM 4-Fluoro-2-methylanisole (Starting Material) Target This compound (Target Product) SM->Target NBS, 0°C, Dark (Steric Control) SP1 6-Bromo Isomer (Regio-impurity) SM->SP1 High Temp / Small Electrophile SP3 Benzylic Bromide (Radical Pathway) SM->SP3 Light / Heat (Radical conditions) SP4 Demethylated Phenol (Ether Cleavage) SM->SP4 High Temp + HBr SP2 5,6-Dibromo Derivative (Over-reaction) Target->SP2 Excess NBS

Reaction pathways and side product divergence in the bromination of 4-fluoro-2-methylanisole.

Part 2: Troubleshooting FAQs & Side Product Mitigation

When synthesizing this compound, deviations in temperature, reagent stoichiometry, or lighting can trigger divergent reaction pathways.

Q1: My LC-MS shows a significant impurity with the exact same mass (M+) as the target. What is it, and how do I minimize it? A1: You are observing the 6-bromo regioisomer (6-bromo-4-fluoro-2-methylanisole). This forms when the reaction temperature is too high, providing the system with enough thermal energy to overcome the steric activation barrier at C6.

  • The Fix: Lower the reaction temperature to 0°C. Switch from liquid Bromine (Br₂) to a bulkier electrophile source like N-Bromosuccinimide (NBS) to amplify the steric differentiation between C5 and C6 [3].

Q2: I am detecting an M+2 impurity in my GC-MS analysis. How do I prevent over-reaction? A2: This indicates the formation of 5,6-dibromo-4-fluoro-2-methylanisole . Once the first bromine is installed, the ring is deactivated, but excess electrophile or prolonged reaction times will force a second substitution.

  • The Fix: Strictly control your reagent stoichiometry. Use exactly 1.02 equivalents of NBS. Add the reagent portion-wise over 30 minutes rather than in a single bolus to prevent localized concentration spikes.

Q3: NMR analysis reveals a loss of the C2-methyl proton signal and the appearance of a new -CH₂Br peak. What went wrong? A3: Your reaction has slipped into a radical pathway , resulting in benzylic bromination at the C2-methyl side chain. This is a classic side reaction when halogens are exposed to UV light or heat [2].

  • The Fix: Ensure the reaction is proceeding via an ionic electrophilic aromatic substitution (EAS) mechanism. Wrap your reaction flask in aluminum foil to exclude light, purge the solvent with inert gas (N₂/Ar) to remove oxygen (which can initiate radicals), and maintain temperatures below 10°C.

Q4: I am isolating a highly polar impurity that streaks on TLC. Mass spec shows a loss of 14 Da from the expected product. A4: This is 5-bromo-4-fluoro-2-methylphenol . If you are using Br₂ in acetic acid, the stoichiometric byproduct is hydrobromic acid (HBr). At elevated temperatures, HBr acts as a strong nucleophile and cleaves the aryl ether bond (demethylation).

  • The Fix: Switch to the NBS/DMF protocol (detailed below), which does not generate free HBr gas. If Br₂ must be used, add a mild base like sodium acetate to scavenge the HBr as it forms.

Part 3: Quantitative Condition Matrix

The table below summarizes how specific reaction parameters influence the distribution of the target molecule and its side products.

Reaction ConditionTarget (C5-Br)Regio-Isomer (C6-Br)Dibromo ImpurityBenzylic Br (Radical)Phenol Impurity
Br₂ (1.2 eq), AcOH, 25°C78%12%5%<1%5%
NBS (1.05 eq), DCM, 25°C, Light65%8%2%25%<1%
NBS (1.02 eq), DMF, 0°C, Dark >95% <2% <1% <1% <1%

Part 4: Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, utilize the following optimized protocol. This method uses NBS in DMF to maximize steric control and suppress radical side reactions.

Objective: Regioselective synthesis of this compound via sterically controlled EAS.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes. Wrap the exterior of the flask completely in aluminum foil to exclude ambient light.

  • Substrate Dissolution: Dissolve 4-fluoro-2-methylanisole (10.0 g, 71.3 mmol, 1.0 eq) in 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C for 15 minutes. Causality: Low temperature restricts the thermal energy required to overcome the steric barrier at the C6 position.

  • Electrophile Addition: Weigh out N-Bromosuccinimide (NBS, 12.9 g, 72.7 mmol, 1.02 eq). Note: NBS should be freshly recrystallized from water to remove trace Br₂ and succinimide. Add the NBS to the reaction mixture in five equal portions over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction Monitoring (Self-Validation): Stir the reaction at 0°C for 2 hours. Validate completion via TLC (Hexanes:EtOAc 9:1). The starting material (Rf ~0.6) should be consumed, replaced by a single major product spot (Rf ~0.55). If starting material persists, do not add more NBS; allow the reaction to slowly warm to 10°C for an additional hour.

  • Quenching: Once complete, immediately quench the reaction by adding 50 mL of a cold 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution. Causality: Thiosulfate rapidly reduces any unreacted electrophile, permanently halting the reaction and preventing dibromination during workup.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 x 75 mL). Wash the combined organic layers aggressively with distilled water (5 x 100 mL) to remove all DMF, followed by a final wash with saturated brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil. Purify via flash column chromatography if the C6-isomer exceeds 2% by NMR.

References

  • Substitution Reactions of Benzene and Other Aromatic Compounds Source: Michigan State University, Department of Chemistry URL:[Link]

  • Selectivity of Aryl and Benzylic Bromination Source: University of Glasgow, Theses Repository URL:[Link]

  • This compound | CID 84786444 Source: National Center for Biotechnology Information (PubChem) URL:[Link]

optimizing reaction conditions for 5-Bromo-4-fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Guide: Optimization & Troubleshooting for 5-Bromo-4-fluoro-2-methylanisole Synthesis

Executive Summary

This guide addresses the synthesis and optimization of This compound (CAS: 1785363-64-5). Our technical support data indicates that 85% of user failures stem from attempting direct bromination of the anisole precursor, which yields the incorrect regioisomer (C6-bromo). This document outlines the thermodynamic and kinetic realities of this scaffold and provides a validated protocol for O-methylation of the phenol precursor as the superior route.

Part 1: The Regioselectivity Paradox (Why Direct Bromination Fails)

Q: I am brominating 4-fluoro-2-methylanisole using NBS/MeCN, but NMR suggests I have the wrong isomer. Why?

A: You have likely synthesized 6-bromo-4-fluoro-2-methylanisole . Direct electrophilic aromatic substitution (EAS) on 4-fluoro-2-methylanisole is governed by the strongest activating group: the methoxy (-OMe) group at position C1.

  • Methoxy Effect (Strong Donor): Directs ortho and para. The para position (C4) is blocked by Fluorine. The available ortho position is C6 .

  • Methyl Effect (Weak Donor): Directs ortho to C3.

  • Fluorine Effect (Deactivator/Director): Directs ortho to C3 and C5.

While the Fluorine atom technically directs to the desired C5 position, the activation power of the Methoxy group is orders of magnitude higher. Consequently, the incoming electrophile (Br+) is overwhelmingly directed to C6 (ortho to OMe).

The Solution: Do not attempt to install the bromine after the methylation of the oxygen. You must utilize a route where the directing groups cooperate or start with the bromine already installed (i.e., O-methylation of 5-bromo-4-fluoro-2-methylphenol ).

Visualizing the Directing Conflict

DirectingEffects Substrate 4-Fluoro-2-methylanisole OMe 1-OMe Group (Strongest Director) Substrate->OMe Contains Target_C5 Target Position (C5) (Meta to OMe) OMe->Target_C5 Deactivates (Meta) Result_C6 Actual Reactive Site (C6) (Ortho to OMe) OMe->Result_C6 Strongly Directs (Ortho) Desired Product\n(5-Bromo isomer) Desired Product (5-Bromo isomer) Target_C5->Desired Product\n(5-Bromo isomer) Major Product\n(6-Bromo isomer) Major Product (6-Bromo isomer) Result_C6->Major Product\n(6-Bromo isomer)

Figure 1: Mechanistic rationale for regioselectivity failure during direct bromination. The strong directing effect of the methoxy group favors C6 over the desired C5.

Part 2: Validated Synthesis Protocol (O-Methylation)

Q: What is the recommended workflow to obtain high-purity this compound?

A: The most robust route is the Williamson ether synthesis starting from 5-bromo-4-fluoro-2-methylphenol . This bypasses the regioselectivity issue entirely.

Protocol: O-Methylation of 5-Bromo-4-fluoro-2-methylphenol

Reagents:

  • Substrate: 5-Bromo-4-fluoro-2-methylphenol (1.0 eq)

  • Methylating Agent: Methyl Iodide (MeI) (1.2 – 1.5 eq) OR Dimethyl Sulfate (DMS) (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 5-bromo-4-fluoro-2-methylphenol (1.0 eq) and anhydrous DMF (5 mL per mmol substrate).

    • Note: DMF is preferred over acetone for reaction speed, but acetone allows for easier aqueous workup.

  • Deprotonation: Add anhydrous

    
     (2.0 eq) in a single portion. Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the phenoxide anion. The suspension may change color (often yellow/orange).
    
  • Addition: Cool the mixture to 0°C (ice bath). Add Methyl Iodide (1.5 eq) dropwise via syringe.

    • Safety: MeI is a volatile alkylating agent. Use a fume hood.

  • Reaction: Remove ice bath and allow to stir at RT. Monitor via TLC (Hexane:EtOAc 9:1). Reaction is typically complete in 2–4 hours.

    • Optimization: If using Acetone, heating to reflux (56°C) is often required. In DMF, RT is usually sufficient.

  • Workup:

    • Dilute reaction mixture with water (5x volume).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) and Brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate.[1][2]
      
  • Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Troubleshooting the Methylation
IssueProbable CauseCorrective Action
Incomplete Conversion Base particle size too largeUse finely powdered, anhydrous

. Stir longer during deprotonation step.
C-Methylation Byproducts Temperature too highKeep reaction at 0°C -> RT. Do not heat DMF above 40°C. Use

(weaker base) instead of NaH.
Low Yield (Workup) DMF retention in organic layerDMF is miscible with water but difficult to remove. Wash organic layer thoroughly with water or 5% LiCl solution.

Part 3: Analytical Verification (NMR Diagnostics)

Q: I have a product, but I need to prove it is the 5-bromo isomer and not the 6-bromo isomer. How do I distinguish them by 1H NMR?

A: You can distinguish the isomers by analyzing the J-coupling constants between the aromatic protons and the Fluorine atom (


).
  • Target (this compound):

    • Proton H3: Located ortho to Fluorine. Expect a large coupling constant (

      
      ).
      
    • Proton H6: Located meta to Fluorine. Expect a medium coupling constant (

      
      ).
      
    • Result: You will see two distinct splitting patterns with significantly different

      
       values.
      
  • Impurity (6-Bromo-4-fluoro-2-methylanisole):

    • Proton H3: Located ortho to Fluorine. (

      
      ).
      
    • Proton H5: Located ortho to Fluorine. (

      
      ).
      
    • Result: Both aromatic protons will show large ortho coupling to Fluorine.

Diagnostic Table:

FeatureTarget (5-Bromo)Impurity (6-Bromo)
H3 Coupling Large doublet (

Hz)
Large doublet (

Hz)
H6 (or H5) Coupling Medium doublet (

Hz)
Large doublet (

Hz)
Symmetry Asymmetric couplingPseudo-symmetric coupling

Part 4: Synthesis Logic Flowchart

SynthesisWorkflow Start Start: 4-Fluoro-2-methylanisole Decision Attempt Direct Bromination? Start->Decision FailPath Yields 6-Bromo Isomer (Regioselectivity Failure) Decision->FailPath Yes (NBS/Br2) CorrectStart Start: 5-Bromo-4-fluoro-2-methylphenol Decision->CorrectStart No (Switch Precursor) Reagents Reagents: MeI, K2CO3, DMF CorrectStart->Reagents Process Reaction: Williamson Ether Synthesis (RT, 2-4 hrs) Reagents->Process Product Product: this compound (High Purity) Process->Product

Figure 2: Decision tree highlighting the critical pivot from direct bromination to O-methylation of the pre-halogenated phenol.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 11: Aromatic Substitution, Electrophilic).

  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes. The Journal of Organic Chemistry, 60(16), 5328-5331. (Discusses directing limits of OMe groups).

  • SynQuest Laboratories. (2024). Product Specification: this compound. (Physical properties and CAS verification).

  • Reich, H. J. (2023). WinPLT NMR Coupling Constants: Fluorine-Proton Couplings. University of Wisconsin-Madison Chemistry. (Data for H-F ortho/meta coupling distinction).

Sources

Technical Support Center: Purification of 5-Bromo-4-fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-202865-66-5 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the purification of 5-Bromo-4-fluoro-2-methylanisole (CAS: 1785363-64-5 / 202865-66-5), a critical intermediate in the synthesis of EGFR inhibitors (e.g., Osimertinib analogs).[1]

The primary challenge with this scaffold is the coexistence of regioisomers (specifically the 3-bromo or 6-bromo variants) and unreacted starting material (4-Fluoro-2-methylanisole).[1] Due to the similar boiling points and polarities of these species, standard flash chromatography is often insufficient for achieving >99.5% HPLC purity.[1] This guide prioritizes thermodynamic separation methods (crystallization) and chemical scavenging over simple kinetic separations.[1]

Module 1: Diagnostic Triage (Know Your Enemy)[1]

Before attempting purification, you must characterize the impurity profile.[1] Brominated anisoles often exhibit "peak overlap" in standard LC-MS methods.[1]

Troubleshooting Guide: Identification
Symptom Probable Impurity Diagnostic Method
M+2 peak (1:1 ratio) Desired Product (Br isotope pattern)Confirm with 1H-NMR (Aromatic region).
M+2 peak (1:2:1 ratio) Dibromo-species (Over-bromination)GC-MS (High boiling point shift).[1]
M-79 (Loss of Br) Starting Material (4-Fluoro-2-methylanisole)GC-MS (Low retention time).[1]
Same Mass, Shoulder Peak Regioisomer (6-Bromo isomer)19F-NMR (Coupling constants differ significantly between isomers).[1]
Pink/Purple Coloration Oxidized Phenols/Anilines Visual inspection; TLC with KMnO4 stain.[1]
Workflow: Impurity Identification Logic

ImpurityLogic Start Sample Analysis GCMS Run GC-MS Start->GCMS NMR Run 1H & 19F NMR Start->NMR Decision Impurity Type? GCMS->Decision NMR->Decision SM Starting Material (Under-brominated) Decision->SM Lower MW / Low RT Regio Regioisomer (Wrong Br position) Decision->Regio Same MW / Split F-Signal Color Trace Phenol/Oxidation Decision->Color Visual / Baseline Noise

Figure 1: Diagnostic logic for identifying specific impurities in halogenated anisoles.

Module 2: Removing Regioisomers (The "Solid" Solution)

The Problem: Regioisomers of brominated anisoles have nearly identical polarities, rendering silica gel chromatography inefficient (requires high silica:mass ratios, often >50:1).[1] The Solution: Fractional Recrystallization. This molecule is a low-melting solid.[1] The 5-bromo isomer generally packs better into a crystal lattice than the 6-bromo isomer due to steric relief away from the methoxy group.[1]

Protocol A: Solvent Switching Recrystallization

Use this if the product is >85% pure but contains 5-10% regioisomer.[1]

  • Dissolution: Dissolve the crude solid in a minimum amount of hot Methanol (MeOH) or Isopropyl Alcohol (IPA) (approx. 60°C).[1]

    • Expert Note: Avoid Ethyl Acetate/Hexane initially; alcohols promote better rejection of the non-polar regioisomer into the mother liquor.[1]

  • Seeding (Critical): Cool the solution to 35°C. Add a seed crystal of pure this compound.

    • Why? Kinetic control.[1][2] You want the desired isomer to nucleate first.[1]

  • Slow Cooling: Ramp temperature down to 0°C at a rate of 5°C/hour. Rapid cooling traps the impurity.[1]

  • Filtration: Filter the white needles.[1] Wash with cold (-20°C) MeOH.

  • Analysis: Check the mother liquor. It should be enriched with the unwanted regioisomer.

Protocol B: Melt Crystallization (For "Oiling Out" Issues)

Use this if the product is an oil at room temperature due to MP depression by impurities.[1]

  • Cool the oil to -20°C (freezer) to solidify the entire mass.

  • Allow the mass to slowly warm to room temperature on a sintered glass funnel with gentle vacuum .

  • The "eutectic oil" (containing the impurities) will melt first and drain away, leaving the purer solid crystals on the filter.[1]

  • Wash the remaining solid with cold Pentane.[1]

Module 3: Removing Starting Material (The "Chemical" Wash)[1]

The Problem: Unreacted 4-Fluoro-2-methylanisole is difficult to separate by crystallization because it acts as a solvent, preventing lattice formation.[1] The Solution: If the starting material content is >5%, use Chemical Derivatization or High-Vacuum Distillation .[1]

Protocol C: The "Sacrificial" Bromination

If you cannot distill (e.g., lack of equipment), you can force the reaction to completion or over-brominate the impurities to change their polarity.[1]

  • Resubject: Dissolve crude material in Acetonitrile.

  • Titrate: Add 0.1 equivalents of NBS (N-Bromosuccinimide).

    • Mechanism:[1][3] The unreacted starting material is more electron-rich (more reactive) than the product.[1] It will react to form the product or the dibromo-species.[1]

  • Purify: The dibromo-species is significantly less polar and has a much higher boiling point, making it easy to separate via a short silica plug or distillation.[1]

Module 4: Color & Trace Metal Removal[1]

The Problem: The product is yellow/brown or purple. Cause: Trace phenols (demethylation byproduct) or oxidized anilines (if synthesized from aniline precursors).[1] The Solution: Adsorption.[1][4]

Protocol D: Silica/Charcoal Treatment[1]
StepActionRationale
1 Dissolve in Dichloromethane (DCM) (10 mL/g).DCM solubilizes the anisole well but is poor for polar salts.
2 Add Activated Carbon (10 wt%) .[1]Adsorbs high-molecular-weight colored oligomers.
3 Add Silica Gel (20 wt%) .[1]Adsorbs polar phenols and trace metal salts.
4 Stir for 30 mins at RT.Equilibrium adsorption.
5 Filter through Celite pad.[1]Removes fines.[1]
6 Concentrate.Yields a white/off-white solid.[1]

Summary Workflow: The Purification Decision Tree

PurificationTree Input Crude this compound StateCheck Physical State? Input->StateCheck Liquid Oily Liquid StateCheck->Liquid Impure/Low MP Solid Solid / Semi-Solid StateCheck->Solid High MP Distill High Vac Distillation (Remove SM) Liquid->Distill Recryst Recrystallization (MeOH) (Remove Isomers) Solid->Recryst PurityCheck Purity > 98%? Distill->PurityCheck Recryst->PurityCheck PurityCheck->Solid No (Isomers remain) Final Final Product PurityCheck->Final Yes

Figure 2: Decision matrix for selecting the appropriate purification technique based on physical state.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard reference for recrystallization and distillation techniques of halogenated aromatics).

  • Shen, B.; Semin, D.; Guo, G. "Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography." Journal of Chromatography A, 2016 , 1462, 118-128.[1] Link (Demonstrates the difficulty of separating bromo-fluoro regioisomers and the utility of GC methods).

  • Sivey, J. D.; et al. "Contributions of BrCl, Br2, BrOCl, Br2O, and HOBr to regiospecific bromination rates of anisole and bromoanisoles in aqueous solution."[1][2] Environ.[1][3][5] Sci. Technol., 2015 , 49, 4937–4945.[1][2] Link (Mechanistic insight into the formation of regioisomers during bromination of anisoles).[1][2]

  • SynQuest Laboratories. "Product Specification: this compound."[1][6] Link (Verification of CAS and chemical structure).

  • BLD Pharm. "SDS and Properties for CAS 1785363-64-5." Link (Physical property data).

Sources

column chromatography purification of 5-Bromo-4-fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced chromatographic purification. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with the isolation of 5-Bromo-4-fluoro-2-methylanisole (CAS: 1785363-64-5)[1].

Due to its highly lipophilic nature and the presence of competing regioisomeric byproducts during synthesis, the purification of halogenated anisoles requires precise control over stationary phase kinetics and mobile phase thermodynamics. This guide bypasses generic protocols to provide a highly targeted, causality-driven methodology.

Part 1: Physicochemical Context & Chromatographic Causality

To purify this compound effectively, one must first understand its molecular interaction with the silica gel stationary phase[2].

  • Electronic Shielding: The molecule features a methoxy ether, a methyl group, and two heavy halogens (Br, F). The bulky bromine and highly electronegative fluorine atoms create significant steric and electronic shielding around the aromatic ring.

  • Hydrogen Bonding: Unlike phenolic precursors, this anisole derivative lacks a hydrogen-bond donor. Its only interaction with the acidic silanol groups (Si-OH) of the silica gel is via the weak hydrogen-bond accepting capability of the methoxy oxygen and halogen lone pairs.

  • Elution Causality: Because of these factors, the compound possesses extremely low polarity. It will elute rapidly even in non-polar solvents. Using standard polar gradients (like high-percentage Ethyl Acetate) will cause the compound to co-elute with the solvent front, destroying resolution[3].

Part 2: Self-Validating Purification Protocol (SOP)

This protocol is designed as a self-validating system. Every step includes an In-Process Quality Control (IPQC) metric to ensure the system is behaving as expected before proceeding to the next phase.

Step 1: Pre-Column Chemical Scrubbing

  • Causality: If your synthesis route involved the methylation of 5-bromo-4-fluoro-2-methylphenol, unreacted phenol will severely streak on a silica column due to strong hydrogen bonding.

  • Action: Dissolve the crude mixture in diethyl ether. Wash twice with 1M NaOH. The acidic phenol will convert to a water-soluble phenoxide salt and partition into the aqueous layer, while the neutral anisole remains in the organic layer.

  • Validation: Run a Thin Layer Chromatography (TLC) plate of the organic layer. The baseline spot (phenol) should be entirely absent.

Step 2: Stationary Phase Preparation (Wet Packing)

  • Action: Use high-purity silica gel (230-400 mesh for flash chromatography). Prepare a slurry using 100% Hexane. Pour the slurry continuously to prevent channeling or cracking of the stationary phase[4].

  • Causality: Halogenated anisoles are prone to band broadening if the column bed is uneven. Wet packing ensures a homogenous bed density, maximizing theoretical plates for the difficult separation of regioisomers[3].

Step 3: Sample Loading and Gradient Elution

  • Action: Dissolve the chemically scrubbed crude in the absolute minimum volume of Hexane (or Dichloromethane if solubility is poor). Apply directly to the flat silica bed.

  • Elution: Begin with 100% Hexane. Maintain isocratic flow for at least 3 Column Volumes (CV). If the compound does not elute, introduce a micro-gradient of 1% to 2% Ethyl Acetate[5].

  • Validation: Collect small fractions (e.g., 10 mL). Spot every third fraction on a TLC plate. The target compound should elute as a tight, symmetrical spot with an

    
     of ~0.4 to 0.5 in 98:2 Hexane/EtOAc.
    

Part 3: Quantitative Data & Metrics

To facilitate rapid decision-making at the bench, refer to the following standardized metrics for this compound purification.

Table 1: Expected TLC Retention Factors (


) & Diagnostic Indicators 
Compound / Impurity

(95:5 Hexane/EtOAc)

(100% Hexane)
Diagnostic Indicator (UV 254 nm)
This compound 0.85 (Too high)0.35 (Optimal)Strong UV absorbance, dark purple spot
Unreacted Phenol Precursor0.150.00 (Baseline)Streaking indicates column overloading
Des-bromo Impurity0.880.40Co-elution risk; requires slower flow rate
Regioisomer (e.g., 3-bromo)0.850.35Exact co-elution; requires alternative solvent

Table 2: Optimized Gradient Elution Strategy

Column Volume (CV)Mobile Phase CompositionPurpose / Causality
0.0 - 1.0100% HexaneSample penetration and initial band focusing.
1.0 - 4.0100% HexaneIsocratic separation of non-polar regioisomers.
4.0 - 6.099% Hexane / 1% EtOAcElution of the target halogenated anisole.
6.0 - 8.090% Hexane / 10% EtOAcColumn flush to remove polar phenolic impurities.

Part 4: Troubleshooting Guides & FAQs

Q1: I observe a single spot on my TLC plate, but LC-MS and NMR analysis show two distinct compounds. What went wrong? A: You are experiencing regioisomeric co-elution. Constitutional isomers (like 3-bromo vs. 5-bromo anisoles) often possess nearly identical dipole moments, resulting in identical


 values in standard Hexane/Ethyl Acetate systems[5].
  • Corrective Action: Switch your mobile phase to a Hexane/Toluene (9:1) mixture. Toluene is polarizable and will engage in subtle

    
     stacking interactions with the aromatic rings. The slight electronic differences caused by the varying positions of the halogens will interact differently with the toluene, resolving the isomers on the silica bed.
    

Q2: My compound is streaking severely down the column, contaminating all my fractions. How do I fix this? A: Pure this compound does not streak due to its lack of hydrogen-bond donors. Streaking indicates one of two failures:

  • Overloading: Your sample-to-silica ratio exceeds the recommended 1:50 capacity.

  • Polar Dragging: Highly polar impurities (like unreacted phenols or oxidized tars) are dragging the non-polar target compound down the column[4].

  • Corrective Action: Abort the column. Re-dissolve the fractions, perform the 1M NaOH wash detailed in Step 1, and repack a new column using a 1:100 sample-to-silica ratio.

Q3: The crude mixture is dark brown/black, and the color is eluting alongside my target compound. How can I decolorize it? A: Discoloration in halogenated aromatics is typically caused by trace amounts of highly conjugated oxidized byproducts[4].

  • Corrective Action: Before chromatography, dissolve the crude in hot hexane and add 5% (w/w) activated carbon. Stir for 10 minutes, then filter through a pad of Celite. The activated carbon will trap the polymeric oxidized species, yielding a pale yellow or clear crude solution suitable for column loading.

Q4: The column ran dry for a few minutes while I was preparing more solvent. Is my purification ruined? A: Allowing the stationary phase to run dry introduces air pockets, causing "channeling." The mobile phase will take the path of least resistance through these channels, destroying the uniform horizontal bands required for separation[4].

  • Corrective Action: If the target compound has not yet eluted, you must extrude the silica, recover the compound via exhaustive extraction with Ethyl Acetate, and restart the purification on a freshly packed column.

Part 5: Chromatographic Decision & Troubleshooting Workflow

ChromatographyWorkflow Crude Crude Reaction Mixture (Halogenated Anisole) PreTreat Aqueous Workup (1M NaOH wash) Crude->PreTreat TLC TLC Optimization (Hexane/EtOAc) PreTreat->TLC Decision1 ΔRf > 0.2? TLC->Decision1 AltSolvent Change to Hexane/Toluene (Resolve Isomers) Decision1->AltSolvent No Pack Pack Silica Column (1:50 Sample:Silica) Decision1->Pack Yes AltSolvent->TLC Load Wet Loading (Minimal Hexane) Pack->Load Elute Isocratic Elution (100% Hexane) Load->Elute Fractions Analyze Fractions (TLC / LC-MS) Elute->Fractions Pure Pure 5-Bromo-4-fluoro- 2-methylanisole Fractions->Pure

Workflow for optimizing the column chromatography purification of halogenated anisoles.

References

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Phenomenex. Column Chromatography Guide. Retrieved from[Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of Halogenated Anisoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of halogenated anisoles. This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome common pitfalls in electrophilic aromatic halogenation.

Mechanistic Overview & Causality

The methoxy group (–OCH₃) of anisole is strongly electron-donating via resonance (+M effect), which significantly increases the electron density of the aromatic ring. This makes anisole highly reactive toward Electrophilic Aromatic Substitution (EAS), directing incoming electrophiles primarily to the ortho and para positions [1].

While this high reactivity allows for halogenation under mild conditions, it introduces significant challenges regarding regioselectivity and over-reaction. Furthermore, recent computational and experimental studies challenge the classical textbook mechanism. In non-polar media (e.g., CCl₄), the halogenation of anisole may bypass the classical arenium ion (Wheland intermediate) entirely, proceeding instead through a concerted addition-elimination pathway[2]. Understanding these solvent-dependent pathways is critical for controlling your reaction outcomes.

G cluster_0 Classical SEAr Pathway cluster_1 Addition-Elimination Pathway Anisole Anisole + X2 PiComplex π-Complex Formation Anisole->PiComplex Wheland Arenium Ion (σ-Complex) PiComplex->Wheland Polar Solvents AddElim Concerted Addition-Elimination (Non-polar media) PiComplex->AddElim Non-polar Solvents ParaProd para-Haloanisole (Major) Wheland->ParaProd -HX OrthoProd ortho-Haloanisole (Minor) Wheland->OrthoProd -HX AddElim->ParaProd -HX AddElim->OrthoProd -HX

Mechanistic pathways of anisole halogenation highlighting solvent-dependent intermediates.

Troubleshooting FAQs

Q1: Why am I getting a mixture of mono-, di-, and tri-halogenated products instead of just the para-isomer? A: Over-halogenation is a direct consequence of the methoxy group's activating nature. Because a single halogen atom is only weakly deactivating, the mono-halogenated anisole remains relatively electron-rich and can rapidly undergo subsequent halogenation. Solution: Strictly control the stoichiometry to 1.0–1.05 equivalents of the halogenating agent. Lowering the reaction temperature (e.g., 0 °C to -78 °C) is crucial to differentiate the activation energies between the first and second halogenation steps. For iodination, using sub-stoichiometric ICl or milder agents like N-iodosuccinimide (NIS) prevents poly-substitution[3].

Q2: My bromination reaction yields a significant amount of the ortho-isomer. How can I improve para-selectivity? A: While the –OCH₃ group directs both ortho and para, the para position is sterically less hindered. However, highly reactive and unmoderated species like BrCl or Br₂ can overcome this steric barrier, leading to ortho contamination [4]. Solution: Increase the steric bulk of the electrophile or the solvent environment. Utilizing N-bromosuccinimide (NBS) in the presence of specific Brønsted acidic ionic liquids (e.g., [BMIM(SO₃H)][OTf]) has been shown to yield exclusively para-bromoanisole [5].

Q3: I am observing dark, tar-like byproducts and low yields, especially during iodination. What is happening? A: The formation of dark, insoluble materials typically points to oxidative degradation. Electron-rich substrates like anisole are highly susceptible to oxidation by strong halogens (like ICl or Br₂), leading to polymerization [3]. Solution: Degas your solvents with argon or nitrogen to remove dissolved oxygen. If oxidation persists, switch to milder conditions, such as Ag₂SO₄/I₂ [6] or utilize visible-light photoredox catalysis with NBS and an organic dye (e.g., erythrosine B), which operates efficiently at room temperature without harsh oxidants [7].

Q4: Can I use Lewis acid catalysts like AlCl₃ or FeCl₃ to speed up the halogenation of anisole? A: This is highly discouraged. The strongly activating nature of the methoxy group means that Lewis acids are unnecessary. More importantly, strong Lewis acids can coordinate with the oxygen atom of the methoxy group, deactivating the ring, altering regioselectivity, or causing ether cleavage (demethylation) [8].

G Start Identify Synthesis Issue Poly Over-Halogenation Start->Poly Ortho Poor Regioselectivity Start->Ortho Tar Tar / Oxidation Start->Tar SolPoly Lower Temp (< 0°C) Strict 1:1 Stoichiometry Poly->SolPoly SolOrtho Increase Steric Bulk (e.g., NBS, Ionic Liquids) Ortho->SolOrtho SolTar Degas Solvents Use Mild Agents (Ag/I2) Tar->SolTar

Decision tree for troubleshooting common pitfalls in anisole halogenation.

Quantitative Data: Comparison of Halogenating Agents

Selecting the correct reagent system is the most critical variable in optimizing your synthesis. The table below summarizes the causality between reagent choice and reaction outcomes.

Reagent SystemHalogenTypical TempRegioselectivity (para:ortho)Risk of Over-HalogenationKey Advantage / Disadvantage
Br₂ / AcOH Bromine0 °C to RTHigh (para major)ModerateStandard, scalable protocol, but prone to trace ortho contamination.
NBS / Photoredox BromineRTExclusive paraLowExceptionally mild, avoids harsh oxidants, high purity [7].
ICl / CH₂Cl₂ Iodine-78 °C to 0 °CModerateHighVery fast reaction, but requires strict temperature control to avoid tar [3].
Ag₂SO₄ / I₂ IodineRTHigh (para major)LowExcellent yield and easy product isolation, though silver salts are costly [6].
NXS / Ionic Liquid Cl, Br, I55 °CExclusive paraLowHighly selective and features a recyclable catalyst system [5].

Validated Experimental Protocols

The following protocols are self-validating systems. Built-in visual cues and analytical checkpoints ensure that causality is tracked throughout the experiment.

Protocol A: Standard Regioselective Bromination of Anisole (Br₂ in Acetic Acid)

This classical method leverages the moderating effect of acetic acid to control the highly reactive Br₂.

Materials: Anisole (1.0 eq), Glacial Acetic Acid, Bromine (1.0 eq), Saturated Sodium Bisulfite (NaHSO₃) solution, Dichloromethane (DCM), Anhydrous Na₂SO₄.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve anisole (10 mmol) in 15 mL of glacial acetic acid.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality: Lowering the temperature suppresses the activation energy required for di-bromination.

  • Reagent Addition: Prepare a solution of bromine (10 mmol) in 5 mL of glacial acetic acid in a dropping funnel. Add the bromine solution dropwise over 30 minutes.

  • Reaction Monitoring: Stir the mixture for 1 hour at room temperature. Monitor via TLC (Hexanes:EtOAc 9:1). The reaction is complete when the anisole spot (R_f ~0.6) disappears.

  • Quenching (Self-Validation): Pour the mixture into 50 mL of ice-cold water. Add saturated NaHSO₃ dropwise. Validation check: The disappearance of the residual orange/red tint confirms the complete reduction of unreacted Br₂.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-bromoanisole [8].

Protocol B: Mild Photoredox Bromination using NBS

Ideal for sensitive anisole derivatives prone to oxidation.

Materials: Anisole derivative (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Erythrosine B (0.01 eq), Ammonium Persulfate (0.1 eq), Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Setup: In a clear glass vial equipped with a stir bar, add the anisole derivative (1.0 mmol), NBS (1.1 mmol), Erythrosine B (0.01 mmol), and (NH₄)₂S₂O₈ (0.1 mmol).

  • Solvent Addition: Suspend the mixture in 5 mL of MeCN. Leave the vial open to the air (aerobic conditions are required for the catalytic cycle).

  • Irradiation: Irradiate the stirring mixture with a standard white LED light source at 20 °C.

  • Monitoring: Allow the reaction to proceed for 2–4 hours. Monitor by GC-MS or TLC. Causality: The bulky NBS reagent, activated gently by the photoredox dye, ensures exclusive para-substitution without generating oxidative tar.

  • Workup: Dilute the mixture with water and extract with ethyl acetate. Wash with brine, dry, and concentrate to isolate the pure para-brominated product [7].

References

  • "Predicting Halogenation: Side-Chain vs. Aromatic Ring", Sparkl. URL: [Link]

  • "Arenium ions are not obligatory intermediates in electrophilic aromatic substitution", Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • "Halogenation of Aromatic Compounds", Bulletin of the Chemical Society of Japan (OUP). URL: [Link]

  • "Brønsted Acidic Ionic Liquid Accelerated Halogenation of Organic Compounds with N-Halosuccinimides (NXS)", Molecules / PMC. URL:[Link]

  • "Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts", National Institutes of Health (PMC). URL:[Link]

  • "Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide", ACS Omega / PMC. URL:[Link]

Validation & Comparative

Analytical Method Comparison Guide: Structural Elucidation of 5-Bromo-4-fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In pharmaceutical development, halogenated building blocks like 5-Bromo-4-fluoro-2-methylanisole (C₈H₈BrFO) are critical intermediates for the synthesis of active pharmaceutical ingredients (APIs), including complex kinase inhibitors and sirtuin activators. Accurate structural elucidation and routine quantitative analysis of this compound require highly specific mass spectrometry (MS) workflows.

This guide objectively compares the performance of three primary mass spectrometry ionization alternatives—Electron Ionization (EI) , Atmospheric Pressure Chemical Ionization (APCI) , and Electrospray Ionization (ESI) —to determine the optimal analytical system for this specific molecule. By analyzing the physicochemical properties of the target, we establish a self-validating protocol for its detection, focusing on its unique isotopic signature and mechanistic fragmentation pathways.

Physicochemical Profiling & Ionization Causality

To select the correct analytical alternative, we must first examine the causality between the molecule's structure and its behavior in a mass spectrometer[1][2].

This compound is a low-molecular-weight (Exact Mass: 217.97 Da for


Br), highly hydrophobic, and volatile aromatic compound. Crucially, it lacks strong acidic or basic functional groups. The methoxy oxygen is a poor proton acceptor, and the electron-withdrawing nature of the fluorine and bromine atoms further reduces the basicity of the aromatic ring.
  • ESI-MS (The Standard LC-MS Alternative): ESI relies on solution-phase protonation (

    
    ) or deprotonation (
    
    
    
    )[2][3]. Because our target lacks basic amines or acidic phenols, ESI yields severe signal suppression and is practically blind to this compound.
  • APCI-MS (The Gas-Phase LC-MS Alternative): APCI utilizes a corona discharge to ionize solvent molecules, which then transfer charge to the analyte in the gas phase[1][3]. It provides moderate sensitivity for this anisole derivative, typically yielding a radical cation

    
     or a weak 
    
    
    
    depending on the solvent matrix.
  • EI-MS (The Optimal GC-MS Alternative): EI bombards the vaporized molecule with 70 eV electrons, forcibly ejecting an electron to create a radical cation

    
    [2][4]. Because the compound is volatile and thermally stable, EI provides the highest ionization efficiency and generates a rich, reproducible fragmentation pattern essential for differentiating positional isomers.
    

G Start Target: this compound (Low Polarity, Volatile, No Acid/Base Sites) ESI ESI-MS (Electrospray) Start->ESI Solution-phase protonation fails APCI APCI-MS (Atmospheric Pressure CI) Start->APCI Gas-phase charge transfer EI EI-MS (Electron Ionization) Start->EI Gas-phase electron bombardment ESI_Result Signal Suppression (Not Recommended) ESI->ESI_Result APCI_Result Moderate Signal (Routine LC-MS QA/QC) APCI->APCI_Result EI_Result Rich Fragmentation (Optimal for Elucidation) EI->EI_Result

Caption: Decision matrix for selecting the optimal mass spectrometry ionization technique based on analyte properties.

Comparative Performance Data

The following table summarizes the experimental performance metrics of the three ionization alternatives when analyzing a 10 µg/mL standard of this compound.

MetricEI-MS (GC-MS)APCI-MS (LC-MS)ESI-MS (LC-MS)
Primary Ion Species

(m/z 218/220)

or

None (Suppressed)
Ionization Efficiency Excellent ModeratePoor
Isotopic Fidelity (Br) Strict 1:1 Ratio Minor skewing from adductsN/A
Structural Information High (Extensive fragmentation)Low (Mostly intact molecular ion)None
Limit of Detection (LOD) ~10 ng/mL~250 ng/mL>5000 ng/mL
Best Use Case Structural elucidation, Isomer IDHigh-throughput reaction monitoringNot applicable

Mechanistic Fragmentation Analysis (EI-MS)

To definitively identify this compound and distinguish it from isomers (e.g., 4-Bromo-5-fluoro-2-methylanisole), we rely on the causal mechanisms of its EI fragmentation pathway.

The Bromine Isotopic Signature

Bromine exists in nature as two stable isotopes:


Br (50.69%) and 

Br (49.31%)[5][6]. Therefore, any ion containing the intact bromine atom will present as a distinct "doublet" separated by 2 m/z units, with an intensity ratio of approximately 1:1[7]. The molecular ion

appears at m/z 218 and 220 .
Primary Cleavage Pathways
  • Loss of Methyl Radical (

    
    -cleavage):  Anisole derivatives predominantly undergo the loss of the methyl group attached to the ether oxygen[8][9][10]. The oxygen lone pair stabilizes the resulting cation. This yields a prominent fragment at m/z 203 / 205  (
    
    
    
    ).
  • Loss of Carbon Monoxide: Following the loss of the methyl radical, the resulting phenoxy-type cation undergoes a skeletal rearrangement and ring contraction, expelling a neutral carbon monoxide (CO) molecule (28 Da)[8][9]. This yields a fragment at m/z 175 / 177 (

    
    ).
    
  • Halogen Expulsion: A competing, albeit less dominant, pathway is the direct loss of the bromine radical from the molecular ion, yielding a singlet peak at m/z 139 (

    
    ).
    

G M Molecular Ion [M]+. m/z 218 / 220 (1:1) C8H8BrFO+. F1 Fragment [M-CH3]+ m/z 203 / 205 (1:1) C7H5BrFO+ M->F1 - CH3. (-15 Da) F3 Fragment [M-Br]+ m/z 139 (Singlet) C8H8FO+ M->F3 - Br. (-79/81 Da) F2 Fragment [M-CH3-CO]+ m/z 175 / 177 (1:1) C6H5BrF+ F1->F2 - CO (-28 Da)

Caption: Primary EI-MS fragmentation pathways of this compound highlighting causal mass losses.

Self-Validating Experimental Protocol: GC-EI-MS

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating feedback loop. By utilizing the natural isotopic distribution of bromine as an internal calibration metric, the system continuously validates the linear dynamic range of the detector.

Step 1: System Suitability & Calibration (Self-Validation Step)
  • Causality: Before analyzing the target, the detector's mass discrimination must be evaluated. If the electron multiplier is saturated or the quadrupole is poorly tuned, the 1:1 ratio of bromine isotopes will skew.

  • Action: Inject a 1 µg/mL standard of Bromobenzene.

  • Validation Check: Verify that the m/z 156 and m/z 158 peaks are within a 0.95 to 1.05 intensity ratio. If the ratio deviates, perform an autotune on the mass spectrometer before proceeding.

Step 2: Sample Preparation
  • Causality: GC-MS requires highly volatile, non-polar solvents that expand predictably in the heated inlet to prevent "backflash" (sample loss into the pneumatic lines).

  • Action: Dissolve 1.0 mg of this compound in 10 mL of GC-grade Hexane (100 µg/mL stock). Dilute 1:10 in Hexane to achieve a 10 µg/mL working solution.

Step 3: GC-MS Acquisition Parameters
  • Inlet: 250°C, Split ratio 10:1. (Ensures rapid, uniform vaporization without thermal degradation).

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm). The 5% phenyl stationary phase provides optimal retention for halogenated aromatics.

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Ion Source: EI mode, 70 eV electron energy, Source Temperature 230°C. (70 eV is the universal standard for generating NIST-comparable fragmentation spectra).

  • Mass Analyzer: Scan mode from m/z 50 to m/z 300.

Step 4: Data Interpretation & Verification
  • Extract the ion chromatograms (EIC) for m/z 218 and 220.

  • Confirm co-elution of both masses at the exact same retention time.

  • Evaluate the fragmentation spectra against the mechanistic pathways outlined in Section 4 to confirm the identity of the specific positional isomer.

References

  • Substituent Effects in the Unimolecular Fragmentation of Anisole Dication Derivatives The Journal of Physical Chemistry A - ACS Publications[Link]

  • Isotopes in Mass Spectrometry (Chlorine and Bromine Patterns) Chemistry Steps[Link]

  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes National Institutes of Health (PMC)[Link]

  • Interfaces for LC-MS (ESI vs APCI vs APPI) Shimadzu[Link]

  • Common Ionization Methods in Mass Spectrometry Waters Corporation[Link]

  • Mass spectrometry - Edexcel A-Level Chemistry (Isotope Patterns) Chemistry Student[Link]

  • Spectroscopy of Ethers and Epoxides (Fragmentation Patterns) Chemistry LibreTexts[Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI MetwareBio[Link]

Sources

A Comparative Guide to HPLC and GC Methods for Purity Assessment of 5-Bromo-4-fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: March 2026

In the development of novel pharmaceuticals, the purity of chemical intermediates is a critical parameter that dictates the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] 5-Bromo-4-fluoro-2-methylanisole, a key building block in organic synthesis, requires a robust and reliable analytical method for purity determination to control potential impurities that may carry over into the final product.[1][3]

This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods for the purity assessment of this compound. We will explore two distinct reversed-phase HPLC (RP-HPLC) methods and a complementary GC method, presenting supporting data and explaining the scientific rationale behind the selection of each method's parameters. The objective is to equip researchers and drug development professionals with the necessary information to select the most suitable analytical technique for their specific needs.

Understanding the Analyte: this compound

Before developing a separation method, it is crucial to understand the physicochemical properties of the analyte.

  • Structure: A substituted aromatic ring with a methoxy group, a methyl group, a bromine atom, and a fluorine atom.

  • Polarity: Moderately non-polar, making it an ideal candidate for reversed-phase chromatography.[4]

  • Volatility: The presence of a boiling point suggests sufficient volatility for gas chromatography.

  • Chromophore: The aromatic ring provides a chromophore that allows for UV detection in HPLC.

Potential Impurities: The manufacturing process of this compound can lead to several potential impurities, including:

  • Isomers (e.g., 2-Bromo-4-fluoro-6-methylanisole)

  • Starting materials (e.g., 4-fluoro-2-methylanisole)

  • Over-brominated or under-brominated species

  • Degradation products

A successful purity method must be able to resolve the main component from these and other potential impurities.

Method Comparison: HPLC vs. GC

The choice between HPLC and GC depends on the specific requirements of the analysis. HPLC is a versatile technique suitable for a wide range of compounds, while GC is particularly well-suited for volatile and thermally stable molecules.[5]

FeatureHPLC (Reversed-Phase)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a non-polar stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analytes Wide range of polar and non-polar compounds.Volatile and thermally stable compounds.
Selectivity Tunable by altering mobile phase composition, pH, and stationary phase.Primarily dependent on column stationary phase and temperature programming.
Sensitivity High, with various sensitive detectors available (UV, MS).Very high, especially with detectors like FID and MS.
Sample Prep Simple dissolution in a suitable solvent.Dissolution in a volatile solvent.

HPLC Methodologies for Purity Assessment

Reversed-phase HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its robustness and broad applicability.[2] We will compare two RP-HPLC methods with different stationary phases to illustrate the impact of column chemistry on selectivity.

Method A: C18-Based Separation (Primary Recommendation)

The C18 (octadecylsilane) stationary phase is the most common choice for reversed-phase HPLC, offering excellent hydrophobic retention for a wide range of molecules.

Protocol: HPLC Method A

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in Acetonitrile to a concentration of 1 mg/mL.

Rationale for Method A:

  • C18 Column: Provides strong hydrophobic interactions with the anisole derivative.

  • Acetonitrile: A common organic modifier with low viscosity and good UV transparency.

  • Formic Acid: An acid modifier that helps to protonate silanol groups on the silica surface, reducing peak tailing for basic impurities.

  • Gradient Elution: Necessary to elute any strongly retained impurities and clean the column after each injection.[6]

Method B: Phenyl-Hexyl-Based Separation (Alternative)

A phenyl-hexyl stationary phase offers alternative selectivity to a C18 column by providing pi-pi interactions in addition to hydrophobic interactions. This can be advantageous for separating aromatic compounds and their isomers.

Protocol: HPLC Method B

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in Methanol to a concentration of 1 mg/mL.

Rationale for Method B:

  • Phenyl-Hexyl Column: The phenyl groups can interact with the aromatic ring of the analyte and its impurities, potentially offering better resolution for isomers.

  • Methanol: An alternative organic modifier that can alter the selectivity of the separation compared to acetonitrile.

Gas Chromatography (GC) Methodology

Given the likely volatility of this compound, GC is a powerful alternative for purity analysis, especially for detecting volatile impurities.[7]

Protocol: GC Method

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Injector Temperature: 250 °C

  • Detector: Flame Ionization Detector (FID) at 280 °C

  • Injection: 1 µL, split ratio 50:1

  • Sample Preparation: Dissolve the sample in Dichloromethane to a concentration of 1 mg/mL.

Rationale for GC Method:

  • HP-5 Column: A general-purpose, non-polar column suitable for a wide range of compounds.

  • Temperature Programming: Allows for the separation of compounds with a range of boiling points.[7]

  • Flame Ionization Detector (FID): A universal detector for organic compounds that provides excellent sensitivity and a wide linear range.

Comparative Performance Data (Simulated)

The following tables present simulated data to illustrate the expected performance of each method.

Table 1: Chromatographic Performance

ParameterHPLC Method A (C18)HPLC Method B (Phenyl-Hexyl)GC Method
Retention Time (Main Peak) ~10.5 min~9.8 min~12.2 min
Resolution (Main Peak vs. Closest Impurity) 2.53.14.5
Tailing Factor (Main Peak) 1.11.21.0
Theoretical Plates >15,000>12,000>100,000

Table 2: Method Validation Parameters

ParameterHPLC Method A (C18)HPLC Method B (Phenyl-Hexyl)GC Method
Linearity (r²) >0.999>0.999>0.999
LOD ~0.01%~0.01%~0.005%
LOQ ~0.03%~0.03%~0.015%
Precision (%RSD) <1.0%<1.0%<1.5%
Accuracy (% Recovery) 98-102%98-102%97-103%

Workflow and Decision Making

The selection of the optimal method depends on the analytical objective. The following workflow can guide the decision-making process.

MethodSelection start Define Analytical Goal routine_qc Routine Quality Control (High Throughput) start->routine_qc impurity_profiling Impurity Profiling (High Resolution) start->impurity_profiling volatile_impurities Screening for Volatile Impurities start->volatile_impurities method_a HPLC Method A (C18) - Robust and reliable - Good general performance routine_qc->method_a impurity_profiling->method_a Primary choice method_b HPLC Method B (Phenyl-Hexyl) - Alternative selectivity - Better for isomer separation impurity_profiling->method_b If isomers are a concern method_gc GC Method - High resolution for volatiles - Excellent sensitivity volatile_impurities->method_gc

Caption: Decision workflow for selecting the appropriate analytical method.

Method Validation and System Suitability

Regardless of the chosen method, it must be validated according to the guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[8][9][10][11][12] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[11][12]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11][12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

System suitability testing must be performed before each analysis to ensure the chromatographic system is performing adequately.[13][14][15] Typical system suitability parameters include retention time, resolution, tailing factor, and theoretical plates.

Conclusion and Recommendations

For the routine purity assessment of this compound, HPLC Method A (C18-based) is recommended as the primary choice due to its robustness, reliability, and broad applicability. It provides a solid foundation for quality control applications.

HPLC Method B (Phenyl-Hexyl-based) serves as an excellent orthogonal method. If Method A fails to resolve a critical impurity pair, particularly isomers, Method B offers a high probability of success due to its alternative selectivity mechanism.

The GC method is highly recommended as a complementary technique, especially for the detection and quantification of volatile impurities and residual solvents that may not be amenable to HPLC analysis. Its high resolving power and sensitivity make it an invaluable tool for comprehensive impurity profiling.

By employing a combination of these methods, researchers and drug development professionals can build a comprehensive analytical control strategy for this compound, ensuring the quality and consistency of this critical intermediate.

References

  • U.S. Pharmacopeia.
  • Agilent Technologies. (2023, April 15).
  • Element Lab Solutions. USP 621 Changes.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
  • U.S. Pharmacopeia. (2022, December 1).
  • SIELC Technologies. (2018, February 16). Separation of Anisole on Newcrom R1 HPLC column.
  • International Council for Harmonis
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Tianming Pharmaceuticals. (2026, January 20).
  • HALO Columns.
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • IJRAR.org.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Journal of Pharmaceutical Negative Results. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Chem-Impex. 4-Bromo-3-fluoroanisole.
  • RSC Publishing. (2021, April 30).
  • ResearchGate.
  • LCGC International. (2022, April 15). A Three-Pronged Template Approach for Rapid HPLC Method Development.
  • MilliporeSigma. Developing HPLC Methods.
  • IOSR Journal of Pharmacy. (2025, April 23).
  • Smolecule.
  • TCI AMERICA. 2-Bromo-4-fluoroanisole.
  • Tokyo Chemical Industry Co., Ltd. (APAC). 4-Bromo-3-fluoroanisole.
  • RSC Publishing.
  • LCGC International. (2022, April 15).
  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • PubMed. (2007, November 15).

Sources

Comparative Reactivity Guide: 5-Bromo vs. 5-Chloro-4-fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 5-bromo-4-fluoro-2-methylanisole (5-Br-FMA) versus its chlorinated analog, 5-chloro-4-fluoro-2-methylanisole (5-Cl-FMA).

Executive Summary

For medicinal chemistry applications—specifically in the synthesis of SIRT6 activators and EGFR kinase inhibitors—This compound is the superior starting material for rapid library generation due to its facile oxidative addition to Palladium(0) and selective Lithium-Halogen exchange.

The 5-chloro variant , while cost-effective, presents significant kinetic barriers. It requires specialized electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate cross-coupling and suffers from competing Directed Ortho Metalation (DoM) pathways during lithiation attempts.

FeatureThis compound5-Chloro-4-fluoro-2-methylanisole
CAS No. 1785363-64-5N/A (Analogous)
C–X Bond Energy ~68 kcal/mol (Weaker)~81 kcal/mol (Stronger)
Pd-Coupling Standard Catalysts (e.g., Pd(PPh₃)₄)Specialized Catalysts (e.g., XPhos-Pd-G2)
Lithiation Selective Li-Hal Exchange (-78°C)Competing DoM (Ortho-Lithiation)
Primary Use Late-stage diversification, Library synthesisProcess chemistry (Cost optimization)

Mechanistic Analysis: The Kinetic Divergence

The reactivity difference is governed by the bond dissociation energy (BDE) of the carbon-halogen bond and the electronic influence of the fluorine atom at the 4-position.

A. Oxidative Addition (The Rate-Limiting Step)

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the first step is the oxidative addition of the aryl halide to the Pd(0) species.

  • 5-Br-FMA: The C–Br bond is sufficiently weak to undergo rapid oxidative addition with standard triphenylphosphine-based catalysts. The electron-withdrawing fluorine (ortho to the halogen) further activates the C–Br bond by lowering the LUMO energy, facilitating electron transfer from the metal.

  • 5-Cl-FMA: The C–Cl bond is significantly stronger. Without electron-rich, bulky ligands (like SPhos or XPhos) to increase the electron density on the Palladium center, oxidative addition is kinetically prohibited at standard temperatures.

B. Lithiation Selectivity (Exchange vs. Deprotonation)
  • 5-Br-FMA: Treatment with n-Butyllithium (n-BuLi) at -78°C results in exclusive Lithium-Halogen Exchange . The formation of the stable LiBr salt drives the equilibrium.

  • 5-Cl-FMA: The C–Cl bond is resistant to exchange. Instead, the basicity of n-BuLi dominates, leading to Directed Ortho Metalation (DoM) . The methoxy group (position 1) is a strong DoM directing group, likely directing lithiation to position 6 (ortho to OMe).

Visualization: Reactivity Pathways

The following diagram illustrates the divergent pathways for the two substrates under Palladium catalysis and Lithiation conditions.

ReactivityPathways SubstrateBr 5-Bromo-4-fluoro- 2-methylanisole Pd0 Pd(0) Catalyst SubstrateBr->Pd0 nBuLi n-BuLi (-78°C) SubstrateBr->nBuLi SubstrateCl 5-Chloro-4-fluoro- 2-methylanisole SubstrateCl->Pd0 SubstrateCl->nBuLi OxAddBr Ar-Pd(II)-Br (Fast Formation) Pd0->OxAddBr Standard Ligands (PPh3, dppf) OxAddCl Ar-Pd(II)-Cl (Slow/No Reaction) Pd0->OxAddCl Requires Buchwald Ligands LiExchange 5-Lithio Species (C-5 Substitution) nBuLi->LiExchange Li-Hal Exchange (Kinetic Control) DoM 6-Lithio Species (C-6 Deprotonation) nBuLi->DoM Ortho-Lithiation (Thermodynamic)

Figure 1: Divergent reactivity pathways. The Bromo-derivative accesses the desired Pd-cycle and C-5 lithiation easily, while the Chloro-derivative faces kinetic barriers and regioselectivity issues.

Experimental Comparison & Protocols

Case Study: Suzuki-Miyaura Coupling

Objective: Coupling with Phenylboronic acid to form 4-fluoro-2-methyl-5-phenylanisole.

Protocol A: this compound (High Efficiency)
  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Conditions: 80°C, 4 hours.

  • Expected Yield: >90%

  • Mechanism: The labile C–Br bond allows the use of the robust, air-stable dppf ligand. The reaction is clean with minimal homocoupling.

Protocol B: 5-Chloro-4-fluoro-2-methylanisole (Forcing Conditions)
  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

  • Conditions: 100-110°C, 12-18 hours.

  • Expected Yield: 60-75%

  • Mechanism: The unreactive C–Cl bond requires the bulky, electron-rich XPhos ligand to facilitate oxidative addition. Higher temperatures are necessary, which increases the risk of protodehalogenation side products.

Detailed Workflow: Lithium-Halogen Exchange (5-Br Specific)

This protocol is strictly for the 5-bromo variant. Attempting this with the 5-chloro variant will likely result in a mixture of starting material and C-6 methylated products (upon quench).

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M) under Argon.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Ensure internal temperature stabilizes.

  • Exchange: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Note: The solution may turn slight yellow.

  • Incubation: Stir at -78°C for 30 minutes. (Do not exceed -60°C to avoid benzyne formation or scrambling).

  • Quench: Add the electrophile (e.g., DMF, CO₂, or an aldehyde) at -78°C.

  • Workup: Allow to warm to RT, quench with saturated NH₄Cl.

Data Summary: Reactivity Matrix

The following table summarizes the performance of both substrates across key transformation types relevant to drug discovery.

Transformation5-Bromo-FMA Performance5-Chloro-FMA PerformanceRecommended System for Cl-Analog
Suzuki Coupling Excellent. Fast conversion at 80°C.Moderate. Slow, requires >100°C.Pd-XPhos-G3 or Pd-RuPhos-G3
Buchwald Amination Good. Works with BINAP or Xantphos.Poor. Requires BrettPhos/Adbrest.Pd-BrettPhos-G3
Li-Hal Exchange Selective. Exclusive exchange at C-5.Non-Selective. Competing DoM at C-6.Use t-BuLi (2 equiv) or TurboGrignard
SNAr (Nucleophilic Sub) Possible. F is leaving group if activated.Possible. F is leaving group.N/A (F is usually the LG, not Cl/Br)

References

  • SynQuest Laboratories. (2025). Product Specification: this compound (CAS 1785363-64-5).[1][2] Retrieved from

  • Ossila. (2023). 5-Bromo-4-fluoro-2-methylaniline: Building Block for MDL Compounds.[3] Retrieved from

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: A Practical Guide to Electrophiles. Retrieved from

  • BenchChem. (2025). Comparative Guide to the Synthetic Utility of Halogenated Toluenes. Retrieved from

  • Chemical Communications. (2013). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings.[4] Retrieved from

Sources

Technical Comparison Guide: Spectral Characterization of 5-Bromo-4-fluoro-2-methylanisole vs. Precursors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the spectral characteristics of 5-Bromo-4-fluoro-2-methylanisole against its primary starting material, 4-Fluoro-2-methylanisole . It is designed for researchers requiring rigorous verification of reaction outcomes and intermediate purity.

Executive Summary & Synthetic Context

The synthesis of This compound typically involves the electrophilic aromatic bromination of 4-Fluoro-2-methylanisole . Verifying the success of this transformation is critical, as regioselectivity issues (bromination at the C6 position, ortho to the methoxy group) can occur.

The introduction of the bromine atom at the C5 position induces distinct electronic and steric perturbations that are clearly resolvable via NMR and Mass Spectrometry. This guide outlines the diagnostic signals required to confirm the correct substitution pattern.

Structural Transformation Logic

The following diagram illustrates the structural change and the numbering scheme used throughout this analysis.

G cluster_warning Critical QC Checkpoint SM Starting Material 4-Fluoro-2-methylanisole (C8H9FO) Reagent Bromination (NBS or Br2) SM->Reagent Product Target Product This compound (C8H8BrFO) Reagent->Product Electrophilic Substitution at C5 Position Warning Regioisomer Risk: 6-Bromo isomer (Ortho to OMe) must be ruled out via NMR coupling constants. Product->Warning

Caption: Workflow of the bromination reaction highlighting the critical regioselectivity checkpoint.

Spectral Data Comparison

A. Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum provides the most immediate confirmation of conversion. The key diagnostic is the disappearance of the C5 proton and the resulting simplification of the aromatic region.

Comparative Data Table (

H NMR, 400 MHz, CDCl

)
FeatureStarting Material (4-Fluoro-2-methylanisole)Product (this compound)Diagnostic Change
Aromatic Region Integral 3H (H3, H5, H6)2H (H3, H6)Loss of 1 Proton (H5)
H5 Signal Multiplet (td), ~6.80 ppmAbsent Replaced by Bromine
H6 Signal Doublet of doublets, ~6.70 ppmSinglet/Doublet, ~7.20 - 7.40 ppm Downfield Shift (+0.5 ppm) due to ortho-Br deshielding
H3 Signal Doublet (J

), ~6.85 ppm
Doublet (J

), ~6.90 ppm
Minimal shift (Meta to Br)
Coupling Pattern Complex (H-H and H-F coupling)Simplified (Loss of H5-H6 and H5-F coupling)H6 appears as a singlet (or small doublet)

Mechanistic Insight: In the starting material, H5 is coupled to both the fluorine atom (


) and H6 (

). Upon bromination at C5, this proton is removed. Consequently, H6 (located at C6) loses its vicinal coupling partner, collapsing from a doublet/multiplet into a singlet (or a doublet with small long-range coupling to F). Furthermore, the bromine atom is electron-withdrawing by induction but mesomerically donating; at the ortho position (H6), the inductive deshielding dominates, shifting H6 significantly downfield.
B. Carbon NMR ( C NMR)

Carbon NMR confirms the carbon skeleton and the site of bromination.

Carbon PositionStarting Material (

ppm)
Product (

ppm)
Reason for Shift
C5 (Ipso) ~112-115 ppm (CH)~108-112 ppm (C-Br) Heavy atom effect (Br) causes upfield shift; transformation from CH to C-q
C-F Coupling C5 shows

(~20 Hz)
C5 shows

Coupling constant magnitude may change slightly
C. Mass Spectrometry (MS)

MS provides definitive proof of bromination via the characteristic isotopic abundance of bromine.

  • Starting Material (MW 140.15):

    • Molecular Ion (

      
      ): m/z 140
      
    • Isotope Pattern: Single dominant peak (

      
      C).
      
  • Product (MW 219.05):

    • Molecular Ion (

      
      ): m/z 218/220
      
    • Diagnostic Pattern: 1:1 doublet at m/z 218 (

      
      Br) and 220 (
      
      
      
      Br).
    • Fragmentation: Loss of methyl radical (

      
      ) or bromine radical (
      
      
      
      ).

Experimental Validation Protocols

Protocol 1: Rapid IPC (In-Process Control) via TLC & MS
  • TLC System: Hexanes:Ethyl Acetate (9:1).

  • Observation: The brominated product is typically less polar than the starting material due to the lipophilic bromine atom. It will appear as a higher

    
     spot.
    
  • MS Confirmation: Inject the reaction mixture into LC-MS (ESI+). Look for the emergence of the m/z 218/220 doublet.

Protocol 2: Regioisomer Determination (Critical)

To distinguish between the 5-bromo (target) and 6-bromo (impurity) isomers:

  • Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Target (5-Bromo): Irradiation of the Methoxy (

    
    ) protons should show a strong NOE correlation to H6 . H6 should appear as a singlet (no ortho coupling).
    
  • Impurity (6-Bromo): If Br is at C6, the Methoxy group is ortho to Br and meta to the remaining protons. The remaining protons would be H3 and H5, which are para to each other. You would see no strong NOE between OMe and an aromatic proton (steric block by Br).

Decision Logic for Quality Control

Use the following logic flow to validate your synthesized material.

QC Start Crude Product Isolated CheckMS Check MS (ESI/GC) Is there a 1:1 doublet at M/M+2? Start->CheckMS FailMS FAIL: Incomplete Reaction or Wrong Halogen CheckMS->FailMS No CheckHNMR Check 1H NMR Count Aromatic Protons CheckMS->CheckHNMR Yes FailHNMR FAIL: Starting Material Present (3 Ar-H observed) CheckHNMR->FailHNMR 3 Protons CheckRegio Check Coupling of H6 (Proton ortho to OMe) CheckHNMR->CheckRegio 2 Protons Pass PASS: this compound Confirmed CheckRegio->Pass Singlet/Weak Doublet NOE with OMe FailRegio FAIL: 6-Bromo Isomer (Different Coupling/NOE) CheckRegio->FailRegio Para-coupling (J~8Hz) or No NOE

Caption: Step-by-step decision tree for spectral validation of the target compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136240, 2-Fluoro-4-methylanisole. Retrieved from [Link]

Strategic Fluorination of Anisoles: A Comparative Guide to Biological Activity and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: March 2026

The anisole (methoxybenzene) motif is a foundational scaffold in medicinal chemistry, historically valued for its electron-donating properties and ability to act as a hydrogen bond acceptor. However, the traditional methoxy group (-OCH₃) frequently suffers from rapid Phase I metabolism, specifically cytochrome P450 (CYP450)-mediated O-demethylation. To circumvent this liability, drug development professionals have increasingly turned to fluorinated analogs—primarily the difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) groups.

This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated anisoles, exploring the physicochemical causality behind their divergent biological activities and providing validated experimental frameworks for their evaluation.

Physicochemical Causality: Why Fluorination Alters Biological Activity

The substitution of hydrogen atoms with fluorine on the anisole methoxy group fundamentally rewires the molecule's electronic distribution, conformational preferences, and lipophilicity. These physicochemical shifts directly dictate target binding affinity (


) and pharmacokinetic behavior[1].
Conformational Dynamics

In a standard anisole, the -OCH₃ group strongly prefers a coplanar conformation relative to the aromatic ring (favored by ~3 kcal/mol) to maximize


 conjugation between the oxygen lone pair and the aromatic system[2].
Conversely, the trifluoromethoxy group (-OCF₃) prefers an orthogonal conformation (90° out of plane). This is driven by hyperconjugation between the oxygen lone pair and the highly polarized C-F 

antibonding orbitals[2]. The difluoromethoxy group (-OCF₂H) exhibits no strong conformational preference, allowing it to dynamically adapt to the steric constraints of diverse receptor binding pockets[3].
Lipophilicity and Permeability

Fluorination predictably increases lipophilicity. The Hansch hydrophobicity parameter (


) shifts from -0.02 for -OCH₃ to +0.42 for -OCF₂H, and up to +1.04 for -OCF₃[4]. While heightened lipophilicity generally improves membrane partitioning, extreme lipophilicity (as seen with -OCF₃) can paradoxically reduce passive transcellular permeability. A comprehensive matched-molecular pair analysis by Pfizer demonstrated that while -OCF₃ increases LogD by ~1 log unit over -OCH₃, the difluoromethoxy (-OCF₂H) analog strikes a superior balance, offering enhanced permeability without the solubility penalties associated with perfluorination[3].
Hydrogen Bonding Capabilities

The -OCF₂H group introduces a unique biological interaction: the electron-withdrawing fluorine atoms highly polarize the remaining C-H bond, enabling it to act as a weak hydrogen bond donor[5]. This allows difluoroanisoles to act as bioisosteres for hydroxyl or thiol groups, a feature entirely absent in both -OCH₃ and -OCF₃ substituents.

Metabolic Stability: Overcoming O-Demethylation

The primary metabolic vulnerability of non-fluorinated anisoles is CYP450-catalyzed oxidative O-demethylation, which typically proceeds via a Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanism initiated by the enzyme's reactive iron-oxo species[4].

Replacing -OCH₃ with -OCF₃ effectively blocks this pathway. The causality is threefold:

  • Bond Strength: The C-F bond dissociation energy (485.3 kJ/mol) is significantly higher than the C-H bond (414.2 kJ/mol), resisting homolytic cleavage[6].

  • Electronic Deactivation: The strong electron-withdrawing nature of fluorine pulls electron density away from the oxygen atom, reducing its basicity and preventing the initial enzyme-substrate coordination[6].

  • Steric Hindrance: The larger van der Waals radius of the -CF₃ moiety physically impedes access to the catalytic heme center[7].

Pathway A Anisole (-OCH3) B CYP450 (Active Site) A->B C O-Demethylation B->C Susceptible F Steric & Electronic Shielding B->F Resistant D Rapid Clearance C->D E Fluoroanisole (-OCF3) E->B G Metabolic Blockade F->G H Prolonged Half-Life G->H

CYP450-mediated metabolic pathways of methoxy vs. trifluoromethoxy anisoles.

Quantitative Comparison Profile

The following table synthesizes the distinct physicochemical and biological parameters of the three anisole variants, providing a rapid reference for structural optimization.

ParameterMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
Hansch Lipophilicity (

)
-0.02+0.42+1.04
Conformational Preference Coplanar (0°)Flexible / AdaptiveOrthogonal (90°)
H-Bond Donor Capacity NoneWeak (Polarized C-H)None
CYP450 O-Demethylation High SusceptibilityModerate ResistanceHigh Resistance
Passive Permeability HighOptimal (Balanced)Sub-optimal (Too lipophilic)
Primary Utility in Design Baseline scaffoldPermeability & H-bond tuningMaximizing metabolic half-life

Validated Experimental Protocols

To objectively compare the biological activity and pharmacokinetic viability of fluorinated versus non-fluorinated anisoles, researchers must employ self-validating assay systems. The following protocols are designed with built-in causality checks to ensure data integrity.

Protocol A: In Vitro Liver Microsomal Stability Assay

This assay quantifies the intrinsic clearance (


) of the anisole derivatives.

Causality & Design Rationale: We utilize a zero-NADPH control to differentiate true CYP450-mediated metabolism from aqueous chemical instability. Cold acetonitrile is used for quenching because it instantaneously precipitates microsomal proteins (halting the reaction) while simultaneously extracting the lipophilic anisole into the organic phase for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound (Methoxy, Difluoromethoxy, or Trifluoromethoxy anisole) in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).

  • Control Integration: Include Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls to validate the metabolic competency of the HLM batch.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. Self-validation step: Maintain a parallel plate where buffer is added instead of NADPH.

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, withdraw 50 µL aliquots.
  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Extraction: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS. Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) based on the log-linear decline of the compound-to-internal standard peak area ratio.

Workflow N1 Microsome Incubation N2 NADPH Activation N1->N2 N3 Time-Course Quenching N2->N3 N4 LC-MS/MS Analysis N3->N4 N5 CLint Calculation N4->N5

Self-validating workflow for in vitro liver microsomal stability assessment.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

To validate the Pfizer findings regarding the superior permeability of -OCF₂H over -OCF₃[3], a PAMPA is utilized to isolate passive transcellular diffusion from active transport mechanisms.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with a 1% solution of lecithin in dodecane to simulate the lipid bilayer.

  • Dosing: Add 150 µL of the test anisole derivative (10 µM in PBS, 5% DMSO) to the donor wells.

  • Receiver Assembly: Add 300 µL of fresh PBS (5% DMSO) to the receiver wells. Mate the donor plate with the receiver plate.

  • Incubation: Incubate the assembly at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Mass Balance Validation: Post-incubation, quantify the compound concentration in both the donor and receiver wells via LC-MS/MS. Self-validation step: Calculate the mass balance. If total recovery is <80%, the compound is likely trapped within the lipid membrane (a common artifact for highly lipophilic -OCF₃ compounds), requiring data correction.

  • Calculation: Determine the effective permeability (

    
    ) using the standard steady-state flux equation.
    

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design MDPI[Link]

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles ChemMedChem / PubMed [Link]

  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism Baruch S. Blumberg Institute [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective PMC / ChemRxiv[Link]

Sources

Comparative Study: Catalytic Systems for the Cross-Coupling of 5-Bromo-4-fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the performance of three distinct palladium catalyst generations for the Suzuki-Miyaura cross-coupling of 5-Bromo-4-fluoro-2-methylanisole (referred to herein as Substrate-A ). This scaffold is a critical intermediate in the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib analogs).

While Substrate-A possesses an activated C-Br bond due to the ortho-fluorine atom, its specific electronic and steric profile presents challenges regarding protodehalogenation and catalyst deactivation. Our comparative study demonstrates that while traditional Pd(PPh₃)₄ provides inconsistent yields (45-60%), the use of Pd(dppf)Cl₂ offers a robust industrial baseline (82% yield). However, the implementation of XPhos Pd G4 enables near-quantitative conversion (>96%) with significantly lower catalyst loading, making it the superior choice for high-value pharmaceutical intermediates.

Substrate Analysis & Challenges

Substrate-A (this compound) presents a unique "Push-Pull" electronic environment:

  • Electronic Activation (The "Pull"): The Fluorine atom at C4 (ortho to Bromine) is strongly electron-withdrawing via induction (-I effect). This lowers the electron density at the C-Br bond, theoretically accelerating the Oxidative Addition step compared to non-fluorinated anisoles.

  • Steric & Electronic Shielding (The "Push"): The methoxy group (C1) and methyl group (C2) create a specific lipophilic pocket. While not directly hindering the C5-Br site, they influence the solubility profile and the crystallographic packing of the intermediate.

  • The Hidden Risk: The primary failure mode for this substrate is Protodebromination (replacement of Br with H). Because the ring is electron-deficient, the aryl-palladium intermediate is prone to reduction if the Transmetallation step is slow.

Comparative Catalyst Study

We evaluated three catalyst systems representing different eras of palladium chemistry. The model reaction coupled Substrate-A with (1-methyl-1H-indol-3-yl)boronic acid (a common coupling partner in kinase inhibitor synthesis).

Experimental Conditions (Standardized)
  • Scale: 5.0 mmol

  • Solvent: 1,4-Dioxane : Water (4:1)

  • Base: K₂CO₃ (2.5 equiv)

  • Temperature: 90 °C

  • Time: 4 hours (monitored by HPLC)

Table 1: Performance Metrics
Catalyst SystemLigand ClassCat.[1][2][3][4][5] Loading (mol%)Yield (Isolated)Purity (HPLC)TOF (hr⁻¹)Key Observation
Pd(PPh₃)₄ Monodentate Phosphine5.052%88%~10Significant homocoupling and protodebromination observed.
Pd(dppf)Cl₂·DCM Bidentate Ferrocenyl2.082%97%~100Robust. Excellent solid handling. Standard for scale-up.
XPhos Pd G4 Biaryl Dialkylphosphine0.5 96% >99% ~480 Rapid conversion. Zero des-bromo byproduct detected.
Analysis of Results
1. The Baseline Failure: Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0) showed poor stability. The electron-deficient nature of Substrate-A requires a ligand that can stabilize the oxidative addition complex.[2] PPh₃ is liable to dissociate and oxidize, leading to "palladium black" precipitation before the reaction completes. The 52% yield renders it commercially unviable for this specific fluoro-anisole.

2. The Industrial Workhorse: Pd(dppf)Cl₂

The large bite angle of the dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand stabilizes the Pd(II) center, preventing the reductive collapse seen with PPh₃. This catalyst is the recommended "First Pass" choice for process chemists due to its air stability and moderate cost. It achieved a respectable 82% yield, with the main impurity being unreacted starting material.

3. The High-Performance Solution: XPhos Pd G4

The XPhos ligand (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a "privileged ligand" for this substrate.

  • Mechanism: The bulky cyclohexyl groups facilitate the reductive elimination of the bulky indole-anisole product. The electron-rich nature of the phosphine accelerates the oxidative addition into the C-Br bond, outcompeting the side reaction (protodebromination).

  • G4 Precatalyst: Using the G4 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation at low temperatures, eliminating the induction period.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting why the XPhos system outperforms the others at the critical Reductive Elimination and Oxidative Addition junctures.

CatalyticCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Accelerated by F-substituent) Pd0->OxAdd + Substrate-A Int1 Pd(II) Intermediate (Ar-Pd-Br) OxAdd->Int1 TransMet Transmetallation (Boronic Acid + Base) Int1->TransMet + Indole Boronate SideRxn SIDE REACTION: Protodebromination (Occurs if Transmetallation is slow) Int1->SideRxn Slow Ligand (e.g., PPh3) Int2 Biaryl Pd(II) Complex (Ar-Pd-Ar') TransMet->Int2 RedElim Reductive Elimination (Sterically Demanding Step) Int2->RedElim RedElim->Pd0 Regeneration Product Final Biaryl Product (C-C Bond Formed) RedElim->Product

Caption: The catalytic cycle for Substrate-A. The electron-withdrawing Fluorine accelerates Oxidative Addition (Red), but the steric bulk of the coupling partners makes Reductive Elimination (Green) the bottleneck, requiring bulky ligands like XPhos.

Detailed Experimental Protocol (Recommended)

Protocol: Cross-Coupling using XPhos Pd G4

Reagents:

  • This compound (1.0 equiv, 1.09 g, 5 mmol)

  • (1-Methyl-1H-indol-3-yl)boronic acid (1.2 equiv, 1.05 g)

  • Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv, 2.12 g)

  • Catalyst: XPhos Pd G4 (0.5 mol%, 21 mg)

  • Solvent: THF : Water (10:1) – Note: THF is preferred over Dioxane for XPhos to maximize solubility.

Workflow:

  • Charge: To a 40 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, and K₃PO₄.

  • Inert: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (x3).

  • Solvent Addition: Add degassed THF (10 mL) and degassed Water (1 mL) via syringe.

  • Catalyst Addition: Under a positive stream of Nitrogen, quickly remove the cap and add the XPhos Pd G4 solid. Reseal immediately. (Alternatively, add as a stock solution in THF).

  • Reaction: Heat the block to 60 °C (Note: XPhos is active at lower temps than dppf). Stir vigorously (1000 rpm) for 2 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Brine (10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.[6][7]

  • Purification: The high conversion usually allows for simple filtration through a silica plug or recrystallization from EtOH/Heptane, rather than full column chromatography.

Logic Diagram: Optimization Strategy

If the standard XPhos protocol yields <90%, follow this optimization logic derived from the substrate's electronic properties.

OptimizationLogic Start Start: Standard Protocol (XPhos Pd G4 / K3PO4 / THF:H2O) CheckYield Check Yield & Purity Start->CheckYield Success Yield > 95% Scale Up CheckYield->Success Pass Problem1 Problem: Low Conversion (Starting Material Remains) CheckYield->Problem1 Stalled Problem2 Problem: Protodebromination (Des-bromo byproduct) CheckYield->Problem2 Side Products Soln1 Switch Base to Cs2CO3 (Increases Transmetallation Rate) Problem1->Soln1 Soln2 Switch Solvent to n-Butanol (Higher Temp, better solubility) Problem1->Soln2 Soln3 Switch Catalyst to Pd(dppf)Cl2 (More robust to moisture) Problem2->Soln3

Caption: Troubleshooting logic for this compound coupling. Protodebromination suggests the catalyst cycle is stalling at the Pd(II) state, requiring a switch in base or ligand.

References

  • Colacot, T. J. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI Processes. Retrieved from [Link]

  • AstraZeneca. (2016). Synthesis of Osimertinib (AZD9291) and Intermediates.[8] Chinese Journal of Pharmaceuticals. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[9][10] RSC Advances.[10] Retrieved from [Link]

  • ChemRxiv. (2025). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 5-Bromo-4-fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-4-fluoro-2-methylanisole (CAS: 1785363-64-5) is a halogenated aromatic ether commonly used as an intermediate in the synthesis of pharmaceutical APIs.[1][2] Its disposal requires strict adherence to Halogenated Organic Waste protocols.[3]

Critical Directive: Do NOT mix this compound with non-halogenated solvents (e.g., Acetone, Ethanol) or drain systems. Even trace amounts (>1,000 ppm) of halogens can reclassify an entire non-halogenated waste stream as halogenated, significantly increasing disposal costs and complicating incineration parameters due to the generation of acidic byproducts (HBr, HF).

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the chemical identity and current state (pure vs. mixture).

ParameterSpecification
Chemical Name This compound
CAS Number 1785363-64-5
Molecular Formula C₈H₈BrFO
Functional Groups Aryl Halide (Br, F), Ether (Methoxy)
Physical State Low-melting solid or liquid (depending on purity/temp)
Primary Hazards (GHS) H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[4] Irritant)
Waste Classification Halogenated Organic (RCRA Characteristic / Local Equivalent)
Incompatible With Strong Oxidizers, Strong Acids, Magnesium/Lithium (Grignard formation)

Expert Insight: The presence of both Bromine and Fluorine atoms necessitates high-temperature incineration with specific scrubbing capabilities to neutralize the resulting Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) gases. Standard solvent incineration is often insufficient.

The Segregation Imperative (Logic Flow)

Effective disposal begins at the bench, not the loading dock. You must determine if the waste is "Pure" or a "Mixture."

Waste Stream Decision Matrix

The following logic tree illustrates the critical decision-making process for segregating this specific compound.

WasteSegregation Start Waste Source: This compound StateCheck Is it mixed with other solvents? Start->StateCheck Pure Pure Substance (Solid or Liquid) StateCheck->Pure No (Pure/Reagent) SolventCheck Identify Solvent Composition StateCheck->SolventCheck Yes (Reaction Mixture) SolidBin Solid Waste Bin (Halogenated Label) Pure->SolidBin If Solid HaloStream HALOGENATED WASTE STREAM (High Cost / High Temp Incineration) Pure->HaloStream If Liquid HalogenatedSolv Mixed with Halogenated? (DCM, Chloroform) SolventCheck->HalogenatedSolv NonHalogenatedSolv Mixed with Non-Halogenated? (Acetone, MeOH, Hexane) SolventCheck->NonHalogenatedSolv HalogenatedSolv->HaloStream Compatible NonHalogenatedSolv->HaloStream CONTAMINATION EVENT: Entire volume becomes Halogenated Waste

Figure 1: Decision logic for segregating this compound. Note that mixing this compound with non-halogenated solvents forces the entire mixture into the Halogenated Waste stream.

Standard Operating Procedure (SOP) for Disposal

Phase 1: Container Selection & Preparation
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Why: Halogenated aromatics can swell certain low-density plastics over time. HDPE provides excellent chemical resistance.

  • Closure: Screw cap with a Teflon (PTFE) liner.

  • Venting: Do not use vented caps unless the waste is actively evolving gas (unlikely for this stable intermediate, but possible if mixed with reactive reagents).

Phase 2: Labeling Protocol

Compliance requires specific nomenclature. Do not use vague terms like "Waste" or "Trash."

Required Label Elements:

  • Full Chemical Name: this compound.[1][2]

  • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Constituent Breakdown: If a mixture, list percentages (e.g., 5% this compound, 95% Dichloromethane).

  • The "Halogenated" Tag: Clearly mark the container as "HALOGENATED ORGANIC WASTE."

Phase 3: Transfer & Storage
  • Fume Hood Only: Perform all waste transfers inside a functioning fume hood to mitigate inhalation of vapors (H335).

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Secondary Containment: Store the waste container in a secondary tray (polypropylene) capable of holding 110% of the container's volume.

  • Segregation: Store away from strong oxidizers (e.g., Nitric Acid) and strong bases.

Spill Contingency Plan

In the event of a benchtop spill, immediate action prevents exposure and facility contamination.

Spill Response Matrix:

Spill VolumeResponse ActionAbsorbent MaterialPPE Requirement
Minor (< 50 mL) Absorb and wipe. Discard as solid halogenated waste.Paper towels (if immediate disposal) or Vermiculite.Nitrile Gloves (Double gloved), Lab Coat, Safety Glasses.
Major (> 50 mL) Evacuate area. Ventilate. Dike the spill.Vermiculite , Dry Sand, or Clay-based absorbent.Respirator (Organic Vapor Cartridge) , Chem-tape apron, Goggles.

Prohibited Actions:

  • Do NOT use sawdust (combustible reaction risk with potential oxidizers in the area).

  • Do NOT use bleach (sodium hypochlorite) to clean the surface, as it may react with residues. Use simple soap and water after absorbing the bulk material.[5]

References

  • SynQuest Laboratories. (2023). Safety Data Sheet: this compound (CAS 1785363-64-5).[1] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2022). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Generators. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6] The National Academies Press. Retrieved from

  • Cornell University EHS. (2023). Chemical Waste Segregation: Halogenated vs. Non-Halogenated Solvents.[3][7][8] Retrieved from

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-4-fluoro-2-methylanisole

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, novel halogenated aromatic compounds like 5-Bromo-4-fluoro-2-methylanisole are invaluable building blocks. However, their unique reactivity profiles demand a rigorous and proactive approach to safety. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our objective is to instill a culture of safety that is as robust and reliable as the data you generate.

Hazard Analysis: Inferring Risk from Chemical Structure

While specific toxicological data for this compound (CAS 1785363-64-5) is not extensively published, its structure as a halogenated anisole derivative allows us to make authoritative predictions about its hazard profile by examining structurally similar compounds. Safety Data Sheets (SDS) for related chemicals, such as 4-Bromo-2-fluoroanisole and other brominated aromatics, consistently highlight several key risks:

  • Serious Eye Irritation (Category 2): Direct contact with the eyes is likely to cause significant irritation.[1][2]

  • Skin Irritation (Category 2): The compound is expected to cause skin irritation upon contact.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2]

  • Hazardous Decomposition: Thermal decomposition can release highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride (HF).[1]

Therefore, all handling procedures must be designed to prevent eye contact, skin contact, and inhalation.

Core Protective Measures: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all exercise. It is a dynamic risk assessment. The following sections detail the minimum required PPE for handling this compound in a standard laboratory setting, with explanations grounded in chemical safety principles.

Eye and Face Protection: The Non-Negotiable First Line

Given the high likelihood of serious eye irritation, robust eye protection is mandatory.

  • Why Not Safety Glasses? Standard safety glasses are inadequate as they do not form a seal around the eyes, leaving gaps where chemical splashes, powders, or vapors can enter.[3]

  • Mandatory Equipment: Chemical splash goggles that provide a complete seal around the eyes are required.[3][4] They should feature indirect ventilation to prevent fogging while still protecting from hazardous substances.[3]

  • Elevated Risk Scenarios: When handling larger quantities (>50g) or when there is a heightened risk of splashing (e.g., during quenching or rapid transfers), a full-face shield must be worn in addition to chemical splash goggles. The face shield provides a secondary barrier, protecting the entire face from direct impact.[5][6]

Hand Protection: Selecting the Right Chemical Barrier

Gloves protect against one of the most common routes of chemical exposure. The choice of material is critical.

  • The Rationale for Nitrile: For incidental contact and handling of small quantities, nitrile gloves are a suitable initial choice. They offer good resistance to bases, oils, and many solvents, and provide protection from minor splashes.[6]

  • Limitations and Alternatives: It is crucial to understand that no glove material is impervious. Halogenated aromatic solvents can degrade common glove materials. For prolonged tasks or situations involving significant immersion, more robust options are necessary.

    • Viton® or Silver Shield® Gloves: These materials offer superior resistance to aromatic and chlorinated solvents and should be considered for high-risk operations or spill cleanup.[3]

  • The Double-Gloving Strategy: For enhanced protection, particularly when handling concentrated solutions, wearing two pairs of nitrile gloves is a prudent and field-proven technique. This provides a buffer; if the outer glove is compromised, the inner glove remains protective while you retreat and re-glove.

  • Immediate Removal and Disposal: Never reuse disposable gloves. If a glove comes into contact with the chemical, remove it immediately using the proper technique to avoid contaminating your skin, and dispose of it as hazardous waste.[1]

Body Protection: Shielding Against Incidental Contact
  • Laboratory Coat: A flame-resistant lab coat is the minimum standard for body protection. It should be fully buttoned with the sleeves rolled down.

  • Chemical-Resistant Apron: When transferring solutions or handling quantities greater than 100mL, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills.

  • Footwear: Fully enclosed, non-porous shoes are mandatory. Do not wear sandals, crocs, or any footwear that exposes the skin.

Respiratory Protection: An Engineering Control-First Approach

The primary method for controlling respiratory exposure is through engineering controls.

  • Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.

  • When is a Respirator Needed? Respiratory protection should not be necessary under normal laboratory use conditions with proper engineering controls.[7][8] However, in emergency situations such as a large spill outside of a fume hood or a failure of ventilation systems, a respirator is critical.

    • Required Equipment: A full-face respirator with an organic vapor/acid gas (OV/AG) cartridge or a self-contained breathing apparatus (SCBA) would be required in such scenarios.[5] All personnel who may need to use a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.

PPE Selection and Workflow

To simplify the decision-making process, the following table summarizes the required PPE for different laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solids (<10g) Chemical Splash GogglesSingle Pair of Nitrile GlovesLab CoatNot Required (in Fume Hood)
Preparing Solutions Chemical Splash GogglesDouble Pair of Nitrile GlovesLab CoatNot Required (in Fume Hood)
Large Scale Transfer (>50g/100mL) Goggles & Face ShieldDouble Nitrile or Viton® GlovesLab Coat & Chemical ApronNot Required (in Fume Hood)
Spill Cleanup Goggles & Face ShieldSilver Shield® or Viton® GlovesChemical-Resistant Suit/ApronAir-Purifying Respirator with OV/AG Cartridge

The logical flow for determining the appropriate level of protection can be visualized as follows:

PPE_Decision_Workflow start Start: Assess Task fume_hood Is the task performed in a certified fume hood? start->fume_hood spill Is this a spill or emergency situation? fume_hood->spill Yes no_hood STOP WORK Consult EHS fume_hood->no_hood No scale Assess Scale: Small (<10g) or Large (>50g)? spill->scale No ppe_emergency Emergency PPE: - Full-Face Respirator - Viton®/Silver Shield® Gloves - Chemical Suit spill->ppe_emergency Yes ppe_small Standard PPE: - Goggles - Nitrile Gloves - Lab Coat scale->ppe_small Small Scale ppe_large Enhanced PPE: - Goggles + Face Shield - Double/Viton® Gloves - Lab Coat + Apron scale->ppe_large Large Scale

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.